molecular formula C13H13NO4 B086354 ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate CAS No. 14771-33-6

ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

Cat. No.: B086354
CAS No.: 14771-33-6
M. Wt: 247.25 g/mol
InChI Key: KAVIIWPDSFYACO-UHFFFAOYSA-N
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Description

Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate is a useful research compound. Its molecular formula is C13H13NO4 and its molecular weight is 247.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-18-13(16)12(15)10-7-14-11-5-4-8(17-2)6-9(10)11/h4-7,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVIIWPDSFYACO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376913
Record name ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14771-33-6
Record name ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dated: December 24, 2025

Abstract

Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate is an indole-3-glyoxylate derivative. The indole nucleus is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities. This technical guide provides a summary of the available chemical and physical properties of this compound, along with a detailed experimental protocol for its synthesis. Due to the limited availability of specific experimental data for this compound in the public domain, this guide also includes contextual information on the broader class of indole-3-glyoxylamides to highlight potential areas of pharmacological interest.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₄[1]
Molecular Weight 247.25 g/mol [1]
CAS Number 14771-33-6[1][2][][4]
Appearance Orange oil[1]
Mass Spectrometry (LC-MS) [M+H]⁺ = 248.13[1]

Note: The lack of extensive physical property data suggests that this compound is primarily an intermediate in chemical synthesis rather than a widely studied final product.

Synthesis

A synthetic protocol for this compound has been reported. The synthesis involves the reaction of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride with ethanol in the presence of a base.

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride

  • Ethanol (anhydrous)

  • Triethylamine (Et₃N)

  • Diethyl ether

Procedure:

  • A solution of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride (14.78 g, 62.20 mmol) in ethanol (144 mL) is prepared in a suitable reaction vessel.

  • The solution is cooled to 0 °C in an ice bath.

  • Triethylamine (10.40 mL, 74.63 mmol) is added to the cooled solution.

  • The resulting yellow suspension is stirred at room temperature for 1 hour.

  • The precipitate is removed by filtration.

  • The filtered solid is washed with cold ethanol and then with diethyl ether.

  • The filtrate, containing the product, is concentrated under reduced pressure to yield this compound as an orange oil.

Figure 1: Synthesis Workflow

Synthesis_Workflow start Start reagents 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride Ethanol Triethylamine start->reagents reaction Reaction at 0°C to rt for 1h reagents->reaction filtration Filtration reaction->filtration washing Wash with cold Ethanol and Diethyl Ether filtration->washing concentration Concentration washing->concentration product This compound (Orange Oil) concentration->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound are not available in the peer-reviewed literature. Researchers requiring this information would need to perform their own analytical characterization.

Biological Activity and Signaling Pathways (Contextual)

While there is no specific biological activity reported for this compound, the indole-3-glyoxylate and indole-3-glyoxylamide scaffolds are recognized as "privileged structures" in medicinal chemistry.[5][6] Derivatives from this class have been investigated for a variety of therapeutic applications, with a significant focus on oncology.

Potential as Anticancer Agents

Numerous studies have explored the potential of indole-3-glyoxylamides as anticancer agents.[7][8] A prominent mechanism of action for some of these compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[9]

Figure 2: Potential Signaling Pathway for Indole-3-Glyoxylate Derivatives

Signaling_Pathway compound Indole-3-glyoxylate Derivative tubulin Tubulin compound->tubulin Inhibition of Polymerization microtubules Microtubule Disruption tubulin->microtubules cell_cycle G2/M Phase Arrest microtubules->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis

Caption: A generalized signaling pathway for tubulin-targeting anticancer agents.

Other indole derivatives have also been investigated for their antimalarial and other therapeutic properties.[10] The indole-3-glyoxylamide scaffold has been a key component in the development of compounds targeting various receptors and enzymes.[5]

Safety and Handling

Specific safety and handling information for this compound is not available. As with any chemical of unknown toxicity, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a readily synthesizable indole derivative. While its specific chemical and biological properties are not extensively documented, its structural class, the indole-3-glyoxylates, is of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. Further research is warranted to fully characterize this compound and explore its potential therapeutic applications.

References

physical properties of ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of this compound. The content is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry, offering detailed experimental protocols and structured data for practical application.

Core Physical and Chemical Properties

This compound is an indole derivative that serves as a valuable intermediate in organic synthesis. Its core properties are summarized below.

PropertyValueSource
CAS Number 14771-33-6[1]
Molecular Formula C13H13NO4[1]
Molecular Weight 247.25 g/mol [1]
Appearance Orange Oil[1]

Spectroscopic Data

Characterization of this compound has been performed using Liquid Chromatography-Mass Spectrometry (LC-MS).

TechniqueParametersResultSource
LC-MS Conditions BtR = 0.63 min, [M+H]⁺ = 248.13[1]

Experimental Protocols

A documented method for the synthesis of this compound is available, providing a clear pathway for its preparation in a laboratory setting.[1]

Synthesis of this compound[1]

This synthesis is a two-step process starting from 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride.

Step 1: Preparation of the Reaction Mixture

  • A solution of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride (14.78 g, 62.20 mmol) is prepared in ethanol (144 mL).

  • The solution is cooled to 0 °C in an ice bath.

Step 2: Addition of Reagent and Reaction

  • Triethylamine (Et₃N) (10.40 mL, 74.63 mmol) is added to the cooled solution.

  • The resulting yellow suspension is stirred at room temperature for 1 hour.

Step 3: Isolation and Purification

  • The precipitate formed during the reaction is filtered off.

  • The collected solid is washed with cold ethanol and then with diethyl ether.

  • The final product, this compound, is obtained as an orange oil.[1]

G start Start: 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride in Ethanol reagent Add Et₃N at 0 °C start->reagent Step 1 reaction Stir at Room Temperature for 1 hour reagent->reaction Step 2 filtration Filter Precipitate reaction->filtration Step 3 washing Wash with Cold Ethanol and Diethyl Ether filtration->washing Step 4 product End Product: This compound (Orange Oil) washing->product Step 5

Caption: Synthesis workflow for this compound.

Biological Context and Potential Applications

While direct biological activity or signaling pathway involvement for this compound is not specified in the available literature, the indole-3-glyoxylamide core is of significant interest in drug discovery. Related compounds have been investigated as tubulin polymerization inhibitors, which are a class of anticancer agents.[3] Furthermore, other indole derivatives, such as Indomethacin, are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.[2] This suggests that derivatives of this compound could be explored for similar biological activities.

G IndoleCore Indole-based Structures Glyoxylamide Indole-3-Glyoxylamides IndoleCore->Glyoxylamide Indomethacin Indole Acetic Acid Derivatives (e.g., Indomethacin) IndoleCore->Indomethacin Tubulin Tubulin Polymerization Inhibition Glyoxylamide->Tubulin leads to COX COX Enzyme Inhibition Indomethacin->COX leads to Anticancer Anticancer Activity Tubulin->Anticancer results in AntiInflammatory Anti-inflammatory Activity COX->AntiInflammatory results in

Caption: Logical relationships of related indole structures and their biological targets.

References

An In-depth Technical Guide to Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate (CAS: 14771-33-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate, a member of the indole-3-glyoxylate class of compounds. While detailed physicochemical and biological data for this specific molecule are limited in publicly accessible literature, this document consolidates available information on its synthesis and provides context based on related compounds.

Chemical Identity and Properties

This compound is a derivative of 5-methoxyindole, featuring a glyoxylic ester moiety at the 3-position of the indole ring. The indole scaffold is a well-recognized "privileged structure" in medicinal chemistry, appearing in a vast array of biologically active natural products and synthetic drugs.

Table 1: Chemical Identifiers and Basic Properties

PropertyValueSource
CAS Number 14771-33-6[1]
Molecular Formula C₁₃H₁₃NO₄[1]
Molecular Weight 247.25 g/mol [1]
Appearance Orange oil[1]
Canonical SMILES CCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2)OC
InChI Key Not available

Physicochemical Properties

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data for the melting point, boiling point, or solubility of this compound. This suggests the compound is primarily synthesized as a chemical intermediate for further reactions.

Spectroscopic Data

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from 5-methoxyindole. The overall synthesis workflow is depicted below.

Synthesis_Workflow Synthesis of this compound cluster_0 Step 1: Synthesis of the Acyl Chloride Intermediate cluster_1 Step 2: Esterification to the Final Product 5-methoxyindole 5-methoxyindole Oxalyl_chloride Oxalyl chloride in dry ether 5-methoxyindole->Oxalyl_chloride Reaction Acyl_chloride 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride Oxalyl_chloride->Acyl_chloride Yields Acyl_chloride_2 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride Ethanol_Et3N Ethanol and Triethylamine (Et3N) at 0°C to room temperature Acyl_chloride_2->Ethanol_Et3N Reaction Final_Product This compound Ethanol_Et3N->Final_Product Yields Acyl_Chloride_Synthesis Workflow for Acyl Chloride Synthesis A Dissolve 5-methoxyindole in dry ether. B Add oxalyl chloride dropwise to the solution. A->B C Stir the reaction mixture. B->C D Isolate the crude product, 5-methoxyindol-3-yl-glyoxyl chloride. C->D Esterification_Workflow Workflow for Esterification A Prepare a solution of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride (14.78 g, 62.20 mmol) in ethanol (144 mL). B Cool the solution to 0 °C. A->B C Add triethylamine (Et3N) (10.40 mL, 74.63 mmol). B->C D Stir the resulting yellow suspension at room temperature for 1 hour. C->D E Filter the precipitate. D->E F Wash the precipitate with cold ethanol and diethyl ether. E->F G Obtain this compound as an orange oil. F->G Drug_Discovery_Logic Potential Role in Drug Discovery A This compound (Starting Material) B Chemical Modification (e.g., Amidation) A->B C Library of Indole-3-glyoxylamide Derivatives B->C D Biological Screening (e.g., Anticancer, Antimalarial assays) C->D E Identification of Lead Compounds D->E

References

ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties and a documented synthesis protocol for ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate. This compound is a derivative of indole, a privileged scaffold in medicinal chemistry, suggesting its potential utility in drug discovery and development programs.

Chemical and Physical Properties

The fundamental molecular characteristics of this compound are summarized below. These data are essential for compound registration, analytical method development, and interpretation of experimental results.

PropertyValueReference
Molecular Formula C₁₃H₁₃NO₄[1]
Molecular Weight 247.25 g/mol [1]
CAS Number 14771-33-6[1]

Experimental Protocols

A key aspect of working with any chemical entity is a reliable and reproducible synthetic method. The following protocol outlines a procedure for the synthesis of this compound.

Synthesis of this compound[1]

Materials:

  • 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride

  • Ethanol (anhydrous)

  • Triethylamine (Et₃N)

  • Diethylether

  • Cold ethanol

Procedure:

  • A solution of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride (14.78 g, 62.20 mmol) is prepared in ethanol (144 mL).

  • The solution is cooled to 0 °C in an ice bath.

  • Triethylamine (10.40 mL, 74.63 mmol) is added to the cooled solution.

  • The resulting yellow suspension is stirred at room temperature for 1 hour.

  • The precipitate is collected by filtration.

  • The collected solid is washed with cold ethanol and then with diethylether.

  • The final product, this compound, is obtained as an orange oil.

Analysis:

  • The product can be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Expected [M+H]⁺ ion: 248.13[1]

Workflow and Process Visualization

To aid in the conceptualization of the experimental procedures, the following diagrams illustrate the key workflows.

Synthesis Workflow

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation start Dissolve 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride in Ethanol cool Cool solution to 0 °C start->cool add_et3n Add Triethylamine (Et₃N) cool->add_et3n stir Stir at room temperature for 1 hour add_et3n->stir filter Filter the precipitate stir->filter wash Wash with cold Ethanol and Diethylether filter->wash product Obtain this compound wash->product

Caption: Synthetic workflow for this compound.

References

The Biological Versatility of 5-Methoxyindole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-methoxyindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its presence in endogenous molecules like melatonin, coupled with its synthetic tractability, has made it a focal point for the development of novel therapeutics. This technical guide provides an in-depth overview of the diverse biological activities of 5-methoxyindole derivatives, with a focus on their anticancer, anti-inflammatory, and neurological properties. Detailed experimental protocols for key biological assays and visualizations of critical signaling pathways are presented to facilitate further research and development in this promising area.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative biological activity of various 5-methoxyindole derivatives across different therapeutic areas. This data is intended to provide a comparative overview for structure-activity relationship (SAR) studies and lead optimization.

Table 1: Anticancer Activity of 5-Methoxyindole Derivatives

Compound/DerivativeCell LineAssayIC50 (µM)Reference
Indole-isatin Hybrid (5o) Human Cancer Cell LinesAntiproliferative1.69[1]
Indole-isatin Hybrid (5w) Human Cancer Cell LinesAntiproliferative1.91[1]
N-Methyl-5,6,7-trimethoxyindole (21) HUVECAntiproliferative0.022 - 0.125[2]
N-Methyl-5,6,7-trimethoxyindole (31) HUVECAntiproliferative0.022 - 0.125[2]
5-Hydroxyindole-3-carboxylic acid ester (5d) MCF-7MTT Assay4.7[3]
Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) RAW264.7NO Inhibition10.992[4]
Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) RAW264.7IL-6 Inhibition2.294[4]
Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) RAW264.7TNF-α Inhibition12.901[4]

Table 2: Anti-inflammatory Activity of 5-Methoxyindole Derivatives

Compound/DerivativeTarget/AssayIC50 (µM)Reference
Diapocynin (a methoxyphenol) CCL2, CCL5, IL-6, IL-8, etc.20.3[5]
2-Methoxyhydroquinone CCL2, CCL5, IL-6, IL-8, etc.64.3[5]
Apocynin CCL2, CCL5, IL-6, IL-8, etc.146.6[5]
Ursolic acid-indole derivative (UA-1) NO Inhibition2.2[6]
Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) NO, IL-6, TNF-α inhibitionSee Table 1[4]

Table 3: Serotonin Receptor Binding Affinity of 5-Methoxyindole Derivatives

Compound/DerivativeReceptor SubtypeBinding Affinity (Ki, nM)Reference
5-Methoxytryptamine 5-HT7pKi 6.1[7]
Cilansetron 5-HT30.19[8]
Indole-derived benzazepinone [I] 5-HT3A8[9]

Key Signaling Pathways in the Biological Activity of 5-Methoxyindole Derivatives

The diverse biological effects of 5-methoxyindole derivatives are mediated through their interaction with and modulation of key intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of novel compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell proliferation, and survival.[7][10] Dysregulation of this pathway is implicated in numerous diseases, including cancer and chronic inflammatory disorders. Some indole derivatives have been shown to suppress the NF-κB pathway, contributing to their anti-inflammatory and anticancer effects.[7][10]

NF-κB Signaling Pathway and Inhibition
p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[11][12] Activation of p38 MAPK leads to the production of pro-inflammatory cytokines. Inhibition of this pathway is a key therapeutic strategy for inflammatory diseases. Several indole-based compounds have been identified as inhibitors of p38 MAPK.[11][12]

p38_MAPK_Signaling Stress_Cytokines Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress_Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., ATF-2, CREB) p38_MAPK->Transcription_Factors Phosphorylates Inflammatory_Response Inflammatory Response (Cytokine Production) Transcription_Factors->Inflammatory_Response 5_Methoxyindole 5-Methoxyindole Derivatives 5_Methoxyindole->p38_MAPK Inhibition HT3_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Serotonin Serotonin (5-HT) HT3_Receptor 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->HT3_Receptor Binds Na_Ca_influx Na+ / Ca2+ Influx HT3_Receptor->Na_Ca_influx Opens channel Depolarization Depolarization Na_Ca_influx->Depolarization Cellular_Response Cellular Response (e.g., Nausea, Vomiting) Depolarization->Cellular_Response 5_Methoxyindole 5-Methoxyindole Derivatives 5_Methoxyindole->HT3_Receptor Antagonism/ Modulation

References

The Pivotal Role of Indole-3-Glyoxylates in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1] When combined with a glyoxylate or glyoxylamide moiety at the 3-position, it forms the indole-3-glyoxylate scaffold, a versatile template that has yielded a multitude of potent and selective therapeutic candidates. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of indole-3-glyoxylate derivatives, offering valuable insights for researchers in drug discovery and development.

Synthesis of the Indole-3-Glyoxylate Scaffold

The construction of the indole-3-glyoxylate core is typically achieved through a straightforward and efficient one-pot, multi-step synthesis.[2] The general approach involves the Friedel-Crafts acylation of a substituted or unsubstituted indole with oxalyl chloride. The resulting indol-3-ylglyoxylyl chloride intermediate is then reacted in situ with a variety of nucleophiles, most commonly amines, to afford the corresponding indole-3-glyoxylamides.

A generalized synthetic workflow is depicted below:

Synthesis Indole Substituted Indole Intermediate Indol-3-ylglyoxylyl Chloride Intermediate Indole->Intermediate Friedel-Crafts Acylation OxalylChloride Oxalyl Chloride OxalylChloride->Intermediate Product Indole-3-glyoxylamide Intermediate->Product Nucleophilic Acyl Substitution Amine Amine (R-NH2) Amine->Product

Caption: General synthetic scheme for indole-3-glyoxylamides.

Biological Activities and Therapeutic Potential

Indole-3-glyoxylate derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for the treatment of various diseases.

Anticancer Activity

A significant body of research has focused on the development of indole-3-glyoxylamides as potent anticancer agents. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, with some derivatives exhibiting nanomolar efficacy.

Compound IDCancer Cell LineIC50Reference
Compound 20 DU145 (Prostate)93 nM[3]
Compound 24 Various Human Cancer Cell Lines4.37 - 10.36 µM[3]
Compound 7f DU145 (Prostate)140 nM[4]
Indibulin (D-24851) SKOV3 (Ovarian), U87 (Glioblastoma), ASPC-1 (Pancreatic)Promising in vitro activity[5]
Compound 4f HT-29 (Colon)5.1 µM[4]
Compound 4c T47-D (Breast)11.5 µM[4]
Compound 5r HepG2 (Liver)10.56 µM[4]
Compound 13d DU145 (Prostate)93 nM[4]
Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of novel antimalarial agents. Indole-3-glyoxylate derivatives have shown significant promise in this area, with several compounds exhibiting potent parasite growth inhibition.[6]

Compound IDPlasmodium falciparum StrainActivityReference
Indole-3-glyoxyl tyrosine derivatives ->85% parasite growth inhibition[6]
Indole-sulfonamide derivative 11 K1 (multidrug-resistant)IC50 = 2.79 µM[7]
Antiviral Activity

Recent studies have highlighted the potential of indole derivatives as antiviral agents, including activity against SARS-CoV-2.

Compound IDVirusIC50Reference
6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole dihydrochloride SARS-CoV-21.06 µg/mL[8]

Mechanisms of Action

The diverse biological activities of indole-3-glyoxylates stem from their ability to interact with various molecular targets. Two of the most well-characterized mechanisms of action are the inhibition of tubulin polymerization and the disruption of the p53-MDM2 protein-protein interaction.

Tubulin Polymerization Inhibition

Many indole-3-glyoxylamide derivatives exert their anticancer effects by interfering with microtubule dynamics.[9][10] They bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[11] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[12]

Tubulin_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization CellCycleArrest G2/M Phase Arrest Tubulin->CellCycleArrest Leads to Microtubule->Tubulin Depolymerization IndoleGlyoxylate Indole-3-glyoxylamide ColchicineSite Colchicine Binding Site on β-Tubulin IndoleGlyoxylate->ColchicineSite Binds to ColchicineSite->Tubulin Inhibits Polymerization Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition.
p53-MDM2 Interaction Inhibition

The tumor suppressor protein p53 plays a crucial role in preventing cancer development.[13] Its activity is negatively regulated by the oncoprotein MDM2, which binds to p53 and promotes its degradation.[1][14] Certain indole-3-glyoxylamide derivatives have been designed to inhibit the p53-MDM2 interaction.[3] By binding to MDM2 in the p53-binding pocket, these compounds prevent the degradation of p53, leading to its accumulation and the activation of p53-mediated apoptosis in cancer cells.

p53_MDM2_Inhibition cluster_0 Normal Regulation cluster_1 Therapeutic Outcome p53 p53 MDM2 MDM2 p53->MDM2 Binds to p53_accumulation p53 Accumulation p53->p53_accumulation Leads to MDM2->p53 Promotes Degradation IndoleGlyoxylate Indole-3-glyoxylamide MDM2_p53_pocket p53 Binding Pocket on MDM2 IndoleGlyoxylate->MDM2_p53_pocket Binds to MDM2_p53_pocket->p53 Blocks Interaction Apoptosis Apoptosis p53_accumulation->Apoptosis Induces

Caption: Inhibition of the p53-MDM2 interaction.

Experimental Protocols

General Procedure for the Synthesis of Indole-3-glyoxylamides[2]
  • To a solution of the appropriate indole (1.0 eq) in anhydrous diethyl ether or THF at 0 °C under an argon atmosphere, add oxalyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Evaporate the solvent under reduced pressure to obtain the crude indol-3-ylglyoxylyl chloride.

  • Dissolve the crude intermediate in a suitable anhydrous solvent (e.g., THF, DCM).

  • Add the desired amine (1.2 eq) and a base such as triethylamine or pyridine (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired indole-3-glyoxylamide.

In Vitro Tubulin Polymerization Assay[11]
  • Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).

  • Add various concentrations of the test compound (dissolved in DMSO) or vehicle control to the reaction mixture.

  • Incubate the mixture at 37 °C.

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer equipped with a temperature-controlled cuvette holder. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

p53-MDM2 Interaction Assay (Fluorescence Polarization)[15]
  • Prepare a fluorescently labeled p53-derived peptide probe.

  • In a microplate, add the fluorescent probe, recombinant MDM2 protein, and various concentrations of the test compound in an appropriate assay buffer.

  • Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization of each well using a suitable plate reader.

  • A decrease in fluorescence polarization indicates the displacement of the fluorescent probe from MDM2 by the test compound.

  • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Future Perspectives

Indole-3-glyoxylates represent a highly promising and versatile scaffold in medicinal chemistry. Their synthetic accessibility, coupled with their diverse and potent biological activities, makes them attractive candidates for further drug development. The well-elucidated mechanisms of action, such as tubulin polymerization inhibition and p53-MDM2 interaction disruption, provide a solid foundation for rational drug design and optimization. Future research in this area will likely focus on refining the structure-activity relationships to enhance potency and selectivity, as well as exploring novel therapeutic applications for this remarkable class of compounds. The potential for developing indole-3-glyoxylate-based allosteric modulators also presents an exciting avenue for future investigation.[3]

References

An In-depth Technical Guide on Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate: Discovery, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate, a member of the indole-3-glyoxylate family, is a versatile chemical intermediate with potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, synthesis, and known context within drug discovery and development. While specific biological data for this exact compound is limited in publicly accessible literature, this document consolidates available synthetic protocols and discusses the broader biological significance of the indole-3-glyoxylate scaffold.

Introduction and Discovery

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a glyoxylate group at the 3-position of the indole ring gives rise to indole-3-glyoxylates, a class of compounds that has garnered significant interest for their diverse biological activities.

The specific discovery of this compound is not well-documented in seminal, standalone publications. It has largely emerged in the scientific literature as a chemical intermediate for the synthesis of more complex molecules. Its history is therefore intertwined with the broader exploration of indole-3-glyoxylate derivatives as potential therapeutic agents. Research into this class of compounds has shown that they can serve as precursors for various biologically active molecules, including potential anticancer and antimalarial agents.[1][2]

Physicochemical Properties

While detailed experimental data for the target compound is scarce, some of its basic properties are known.

PropertyValueSource
CAS Number 14771-33-6[3]
Molecular Formula C13H13NO4[3]
Molecular Weight 247.25 g/mol [3]

For the closely related compound, ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, more extensive data is available, which may provide some insight into the physicochemical characteristics of the target compound.[4]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the acylation of 5-methoxyindole. A common and effective method involves a two-step process starting from 5-methoxyindole.

General Synthesis Workflow

The synthesis generally proceeds via an initial acylation of the indole ring at the C3 position with an oxalyl chloride derivative, followed by esterification.

Synthesis Workflow General Synthesis Workflow for this compound A 5-Methoxyindole C 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride A->C Acylation B Acylating Agent (e.g., Oxalyl chloride) B->C E This compound C->E Esterification D Ethanol D->E

Caption: General synthesis workflow.

Detailed Experimental Protocol

A widely cited protocol for the synthesis of this compound is as follows:[3]

Step 1: Synthesis of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride

This step involves the Friedel-Crafts acylation of 5-methoxyindole with oxalyl chloride. (Note: Specific reaction conditions for this step are not detailed in the provided source but are standard organic chemistry practice).

Step 2: Synthesis of this compound

To a solution of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride (14.78 g, 62.20 mmol) in ethanol (144 mL), triethylamine (Et3N) (10.40 mL, 74.63 mmol) is added at 0 °C. The resulting yellow suspension is stirred at room temperature for 1 hour. The precipitate is then filtered off and washed with cold ethanol and diethyl ether to yield this compound as an orange oil.[3]

Quantitative Data from Synthesis: [3]

ParameterValue
Starting Material (acyl chloride) 14.78 g (62.20 mmol)
Ethanol 144 mL
Triethylamine 10.40 mL (74.63 mmol)
LC-MS Retention Time (tR) 0.63 min
[M+H]+ 248.13

Biological Activity and Potential Applications

While direct biological studies on this compound are not extensively reported, the broader class of indole-3-glyoxylamides has shown significant promise in several therapeutic areas. This suggests that the title compound could serve as a valuable scaffold or intermediate for the development of novel drugs.

Anticancer Activity

Numerous studies have highlighted the potential of indole-3-glyoxylamide derivatives as anticancer agents.[2][5] These compounds have been shown to exhibit a broad spectrum of activity against various cancer cell lines, including murine leukemia and human gastric, breast, and uterus cancers.[2] Some derivatives have been found to induce apoptosis and cause DNA fragmentation in cancer cells.[2] The general mechanism often involves the inhibition of tubulin polymerization, a critical process in cell division.

Antimalarial Activity

Indole-3-glyoxyl derivatives have also been investigated for their antimalarial properties.[1][6] Certain compounds have demonstrated significant parasite growth inhibition against Plasmodium falciparum, the parasite responsible for the most virulent form of malaria in humans.[1][6] Importantly, some of these derivatives have shown low cytotoxicity against human cells, indicating a favorable therapeutic window.[1]

Logical Relationship for Drug Discovery

The use of this compound as a building block in drug discovery follows a logical progression from a core scaffold to a diverse library of potential drug candidates.

Drug Discovery Logic Logical Flow in Drug Discovery A This compound (Core Scaffold) B Chemical Modification (e.g., Amidation) A->B C Library of Indole-3-glyoxylamide Derivatives B->C D Biological Screening (e.g., Anticancer, Antimalarial assays) C->D E Lead Compound Identification D->E F Lead Optimization E->F G Drug Candidate F->G

References

The Therapeutic Potential of Indole Glyoxylamides: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indole nucleus is a prominent scaffold in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1][2] When combined with a glyoxylamide moiety, it forms the indole-3-glyoxylamide scaffold, a versatile template that has given rise to a multitude of derivatives with significant therapeutic potential.[1][2] These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, neuroprotective, and enzyme-inhibiting properties.[3][4][5] This technical guide provides an in-depth overview of the current landscape of indole glyoxylamide research, focusing on their therapeutic applications, mechanisms of action, and the experimental methodologies used to evaluate their efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Anticancer Applications

Indole glyoxylamides have emerged as a promising class of anticancer agents, with several derivatives demonstrating potent activity against a variety of cancer cell lines, including multidrug-resistant phenotypes.[6][7] Their mechanisms of action are diverse and often multi-targeted, making them attractive candidates for further development.

Tubulin Polymerization Inhibition

A primary mechanism of anticancer activity for many indole glyoxylamides is the inhibition of tubulin polymerization.[4][8][9] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation and dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[2][8] This disruption leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[2]

Several indole-3-glyoxylamide derivatives have been reported as potent tubulin polymerization inhibitors. For instance, a series of N-heterocyclic indolyl glyoxylamides exhibited a broad spectrum of anticancer activity with IC50 values in the nanomolar to low micromolar range.[6] Notably, compound 7 from this series showed potent growth inhibition with IC50 values ranging from 17 to 1711 nM across various human cancer cells.[6] Another study reported a series of indole-3-glyoxylamides that retain potent tubulin polymerization activity, with a subset of compounds shown to disrupt the cellular microtubule network and exert cytotoxic effects against multiple cancer cell lines.[8][9]

Experimental Workflow: Evaluation of Tubulin Polymerization Inhibition

G cluster_0 In Vitro Assay cluster_1 Cell-Based Assay cluster_2 Data Analysis A Purified Tubulin D Incubation at 37°C A->D B Indole Glyoxylamide Derivative B->D C GTP C->D E Measurement of Turbidity (OD340nm) D->E I Microscopy Analysis J IC50 Determination E->J F Cancer Cell Line G Treatment with Indole Glyoxylamide F->G H Immunofluorescence Staining (α-tubulin antibody) G->H H->I K Phenotypic Analysis of Microtubule Disruption I->K

Caption: Workflow for assessing tubulin polymerization inhibition.

Other Anticancer Mechanisms

Beyond tubulin inhibition, indole glyoxylamides have been shown to exert their anticancer effects through various other mechanisms:

  • Topoisomerase II Inhibition: Some derivatives, such as β-carboline indol-3-yl-glyoxylamide hybrids, have been found to bind to DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2]

  • MDM2 and TSPO Dual Targeting: A rationally designed compound was developed to covalently bind to both MDM2 and the translocator protein (TSPO), representing a multi-target approach to cancer therapy.[2]

  • Induction of Apoptosis: Many indole glyoxylamides have been shown to induce apoptosis in cancer cells, as evidenced by DNA fragmentation and other cellular markers.[6]

Table 1: Anticancer Activity of Selected Indole Glyoxylamide Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
7 Human Gastric, Breast, Uterus0.017 - 1.711Growth Inhibition, Apoptosis Induction[6]
13 P388 Leukemic Cancer CellsDose-dependent survival increaseNot specified[6]
20 DU145 (Prostate)0.093Tubulin Polymerization Inhibition (68.5%)[1]
24 Various Human Cancer Cell Lines4.37 - 10.36Apoptosis Induction, DNA Binding, TopoII Inhibition[1][2]
30 A2780, SKOV-3 (Ovarian)Low nanomolar (EC50 for TrxR inhibition)TrxR Inhibition[1]

Antibacterial Applications

The indole glyoxylamide scaffold has also been explored for the development of novel antibacterial agents. Molecular modeling studies suggest that the glyoxylamide moiety plays a key role in the interaction with bacterial enzymes, such as topoisomerase II and dihydrofolate reductase.[1]

One study reported a series of N-1, C-3, and C-5 substituted bis-indoles, where compound 35 was identified as the most active, generating a significant zone of inhibition against bacterial growth.[1] Another approach involved designing indole-glyoxylamide conjugates and evaluating their antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[10] The results indicated that derivatives with nitro (NO2) and chloro (Cl) substitutions showed potent antibacterial activity.[10]

Signaling Pathway: Proposed Antibacterial Mechanism

cluster_0 Bacterial Cell Indole Indole Glyoxylamide Target Bacterial Enzymes (e.g., TopoII, DHFR) Indole->Target Inhibition DNA DNA Replication & Transcription Target->DNA Required for Growth Bacterial Growth Inhibition Target->Growth Leads to

Caption: Inhibition of essential bacterial enzymes by indole glyoxylamides.

Neuroprotective and Other Applications

The therapeutic potential of indole-based compounds, including glyoxylamides, extends to neurodegenerative diseases.[11][12] The indole scaffold is present in many bioactive molecules that play crucial roles in the central nervous system.[13] Research has explored the use of indole derivatives for their antioxidant, anti-inflammatory, and neuroprotective effects. Specifically, they have been investigated for their ability to combat oxidative stress, a key factor in neurodegeneration, and to prevent the misfolding and aggregation of proteins implicated in diseases like Alzheimer's and Parkinson's.[14]

Furthermore, synthetic marine natural product-inspired brominated indole-3-glyoxylamides have been evaluated for a range of biological activities.[3] These compounds have shown binding affinity to the Parkinson's disease-associated amyloid protein alpha-synuclein and inhibitory activities against the SARS-CoV-2 3CL protease and chymotrypsin.[3]

Another area of investigation is the inhibition of pancreatic lipase for the treatment of obesity. A series of indole glyoxylamide analogues were synthesized and evaluated for their inhibitory activity against porcine pancreatic lipase.[15][16] Compound 8f from this series exhibited competitive inhibition with an IC50 value of 4.92 µM, comparable to the standard drug orlistat.[15][16]

Table 2: Other Therapeutic Applications and Activities

Compound/SeriesTargetActivityApplicationReference
Brominated Indole-3-GlyoxylamidesAlpha-synucleinBinding AffinityNeurodegenerative Diseases[3]
Brominated Indole-3-GlyoxylamidesSARS-CoV-2 3CLproInhibitory ActivityAntiviral[3]
8f Pancreatic LipaseIC50 = 4.92 µM (Competitive Inhibition)Anti-obesity[15][16]

Experimental Protocols

A crucial aspect of drug discovery is the ability to reliably assess the biological activity of synthesized compounds. Below are detailed methodologies for key experiments cited in the evaluation of indole glyoxylamides.

Synthesis of Indole-3-Glyoxylamides

A general and efficient method for the synthesis of indole-3-glyoxylamides involves a one-pot, multi-step reaction.

Protocol:

  • Diacylation: The appropriately substituted indole is reacted with oxalyl chloride under an inert atmosphere (e.g., argon) at room temperature for approximately 45 minutes.[3]

  • Amide Coupling: The resulting crude acyl chloride is then reacted with the desired amine. The reaction conditions may vary depending on the amine's reactivity and solubility. For instance, for poorly soluble amino acids, dimethylformamide (DMF) and heat (~90°C) can be used to ensure good solubilization and reaction yield.[3]

  • Purification: The crude reaction mixture is purified using techniques such as preparative reversed-phase high-pressure liquid chromatography (RP-HPLC).[3]

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing purified tubulin (e.g., from bovine brain), a GTP solution, and a polymerization buffer (e.g., PIPES buffer).

  • Compound Addition: The indole glyoxylamide derivative, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A vehicle control (solvent only) is also included.

  • Initiation of Polymerization: The reaction is initiated by warming the mixture to 37°C.

  • Measurement of Polymerization: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which is monitored by measuring the absorbance at 340 nm over time using a spectrophotometer equipped with a temperature-controlled cuvette holder.

  • Data Analysis: The rate of polymerization is determined from the slope of the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the indole glyoxylamide derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Conclusion

Indole glyoxylamides represent a highly versatile and promising class of compounds with a wide array of potential therapeutic applications. Their ability to interact with multiple biological targets, coupled with their synthetic tractability, makes them an attractive scaffold for the development of novel drugs. The research highlighted in this guide demonstrates significant progress in elucidating their mechanisms of action and identifying potent derivatives in the areas of oncology, infectious diseases, and metabolic disorders. Further exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and in vivo evaluation of lead compounds will be crucial in translating the therapeutic potential of indole glyoxylamides into clinical reality. This technical guide serves as a foundational resource to inform and guide future research and development efforts in this exciting field.

References

Methodological & Application

synthesis of ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate from 5-methoxyindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate, a valuable intermediate in pharmaceutical research and drug development. The described method is a two-step process commencing with the Friedel-Crafts acylation of 5-methoxyindole with oxalyl chloride to yield an acid chloride intermediate, which is subsequently esterified with ethanol. This document includes comprehensive experimental procedures, a summary of reagents and expected yields, and a visual representation of the synthetic workflow.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that form the core structure of many biologically active molecules and pharmaceuticals. Specifically, 3-substituted indoles are of significant interest. The synthesis of this compound provides a key building block for the elaboration of more complex molecular architectures. The presented protocol outlines a reliable and reproducible method for the preparation of this compound from commercially available 5-methoxyindole.

Reaction Scheme

The synthesis proceeds through a two-step reaction sequence:

  • Friedel-Crafts Acylation: 5-methoxyindole is acylated at the C3 position using oxalyl chloride to form the intermediate, 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride.

  • Esterification: The resulting acid chloride is reacted with ethanol in the presence of a base to afford the final product, this compound.

Experimental Protocol

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )CAS NumberNotes
5-MethoxyindoleC₉H₉NO147.171006-94-6Starting material
Oxalyl chloride(COCl)₂126.9379-37-8Acylating agent
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous, reaction solvent
EthanolC₂H₅OH46.0764-17-5Anhydrous, for esterification
Triethylamine (Et₃N)C₆H₁₅N101.19121-44-8Base
Diethyl ether(C₂H₅)₂O74.1260-29-7For washing
Step 1: Synthesis of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride
  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-methoxyindole (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

  • The formation of the intermediate acid chloride is typically observed as a precipitate. The resulting slurry is used directly in the next step without isolation.

Step 2: Synthesis of this compound
  • To the reaction mixture from Step 1, add anhydrous ethanol (5.0 eq) dropwise at 0 °C.

  • Following the addition of ethanol, add triethylamine (1.2 eq) to the suspension at 0 °C.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the precipitate is filtered off and washed with cold ethanol and diethyl ether to yield the crude product.[1]

  • The filtrate can be concentrated under reduced pressure, and the residue purified by column chromatography on silica gel if necessary.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
5-MethoxyindoleC₉H₉NO147.17Solid
This compoundC₁₃H₁₃NO₄247.25Orange oil

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Acylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Esterification cluster_product Final Product 5_Methoxyindole 5-Methoxyindole Reaction_Vessel_1 Reaction in DCM at 0°C 5_Methoxyindole->Reaction_Vessel_1 Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->Reaction_Vessel_1 Ethanol Ethanol Reaction_Vessel_2 Reaction with Ethanol and Triethylamine Ethanol->Reaction_Vessel_2 Acid_Chloride 2-(5-methoxy-1H-indol-3-yl) -2-oxoacetyl chloride Reaction_Vessel_1->Acid_Chloride Forms Intermediate Acid_Chloride->Reaction_Vessel_2 Final_Product Ethyl 2-(5-methoxy-1H-indol-3-yl) -2-oxoacetate Reaction_Vessel_2->Final_Product Yields

Caption: Synthetic workflow for the preparation of this compound.

Reaction Mechanism Overview

Reaction_Mechanism Start 5-Methoxyindole Acylation Electrophilic Acylation (Friedel-Crafts) Start->Acylation + Oxalyl Chloride Intermediate Acylium Ion Intermediate Acylation->Intermediate AcidChloride 2-(5-methoxy-1H-indol-3-yl) -2-oxoacetyl chloride Intermediate->AcidChloride Loss of Cl⁻ Esterification Nucleophilic Acyl Substitution AcidChloride->Esterification + Ethanol, Et₃N Product Ethyl 2-(5-methoxy-1H-indol-3-yl) -2-oxoacetate Esterification->Product

Caption: Overview of the reaction mechanism.

Safety Precautions

  • Oxalyl chloride is corrosive and toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use it in a fume hood.

  • Triethylamine is a corrosive and flammable liquid. Handle with care.

  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from reacting with the reagents.

Conclusion

The protocol described in this application note provides a straightforward and efficient method for the synthesis of this compound. This procedure is suitable for laboratory-scale synthesis and can be a valuable resource for researchers in the fields of medicinal chemistry and organic synthesis. The use of readily available starting materials and well-established reaction conditions makes this a practical approach for the preparation of this important synthetic intermediate.

References

Application Notes and Protocols: Synthesis of Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate, a valuable intermediate in the synthesis of various biologically active indole derivatives. The described two-step procedure involves the initial formation of an acid chloride intermediate, followed by esterification to yield the final product.

Experimental Protocols

The synthesis is performed in two main steps:

Step 1: Synthesis of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride

This initial step involves the Friedel-Crafts acylation of 5-methoxyindole with oxalyl chloride to form the key acid chloride intermediate.

  • Materials:

    • 5-methoxyindole

    • Oxalyl chloride

    • Anhydrous diethyl ether (Et₂O)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-methoxyindole in anhydrous diethyl ether.

    • Carefully add oxalyl chloride to the suspension at room temperature. An excess of oxalyl chloride is typically used.

    • Heat the reaction mixture to reflux and maintain stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to ambient temperature.

    • The resulting solid precipitate, 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride, is collected by filtration.

    • Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

    • The crude product can be used directly in the next step without further purification.

Step 2: Synthesis of this compound

The acid chloride intermediate is then reacted with ethanol in the presence of a base to yield the desired ethyl ester.[1]

  • Materials:

    • 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride (from Step 1)

    • Ethanol (EtOH)

    • Triethylamine (Et₃N)

    • Diethyl ether (Et₂O)

  • Procedure:

    • In a suitable reaction vessel, dissolve the 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride in ethanol and cool the solution to 0 °C in an ice bath.

    • Slowly add triethylamine to the cooled solution. A yellow suspension is expected to form.[1]

    • Allow the reaction mixture to warm to room temperature and stir for approximately one hour.[1]

    • The precipitate formed (triethylamine hydrochloride) is removed by filtration.[1]

    • Wash the filter cake with cold ethanol and then diethyl ether.[1]

    • The filtrate, containing the desired product, is concentrated under reduced pressure to yield crude this compound, which may present as an orange oil.[1]

  • Purification:

    • Recrystallization: For analogous compounds, recrystallization from a suitable solvent like cyclohexane has been reported to yield pure crystalline product.

    • Silica Gel Chromatography: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and petroleum ether) to afford the pure compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound based on a literature procedure.[1]

StepReactant 1Amount (g)Moles (mmol)Reactant 2Amount (mL)Moles (mmol)Reactant 3Amount (mL)Moles (mmol)SolventVolume (mL)Temperature (°C)Time (h)Product
15-methoxyindole--Oxalyl chloride-----Et₂O-Reflux-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride
22-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride14.7862.20Ethanol144-Et₃N10.4074.63--0 to RT1This compound

Note: The quantities for Step 1 are not specified in the provided search results but should be calculated based on the desired scale of the reaction, typically using a slight excess of oxalyl chloride.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

SynthesisWorkflow Start Start Step1_Reactants 5-methoxyindole + Oxalyl chloride in Et₂O Start->Step1_Reactants Step1_Reaction Reflux Step1_Reactants->Step1_Reaction Step1_Workup Cool & Filter Step1_Reaction->Step1_Workup Intermediate 2-(5-methoxy-1H-indol-3-yl) -2-oxoacetyl chloride Step1_Workup->Intermediate Step2_Reactants Intermediate + EtOH + Et₃N Intermediate->Step2_Reactants Step2_Reaction 0°C to RT, 1h Step2_Reactants->Step2_Reaction Step2_Workup Filter & Concentrate Step2_Reaction->Step2_Workup Purification Purification (Recrystallization or Chromatography) Step2_Workup->Purification Final_Product Ethyl 2-(5-methoxy-1H-indol-3-yl) -2-oxoacetate Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

References

Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate: A Versatile Precursor in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate is a valuable and versatile precursor in organic synthesis, particularly in the development of pharmacologically active compounds. Its indole-3-glyoxylate core serves as a key building block for a range of bioactive molecules, including tryptamine derivatives with neurological activity and indole-3-glyoxylamides exhibiting potent anticancer properties. The presence of the 5-methoxy group is a common feature in many biologically active indole alkaloids and synthetic analogs. This document provides detailed application notes and experimental protocols for the utilization of this precursor in the synthesis of high-value compounds.

Application in the Synthesis of Indole-3-Glyoxylamides as Anticancer Agents

Indole-3-glyoxylamides derived from this compound have emerged as a promising class of anticancer agents. These compounds often act as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin. This interaction disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

General Workflow for Synthesis and Evaluation of Indole-3-Glyoxylamide Derivatives

precursor This compound amidation Amidation with Primary/Secondary Amines precursor->amidation glyoxylamides N-Substituted-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamides amidation->glyoxylamides screening In vitro Anticancer Screening (e.g., MTT assay) glyoxylamides->screening hit_compounds Hit Compounds screening->hit_compounds mechanistic_studies Mechanistic Studies (e.g., Tubulin Polymerization Assay, Cell Cycle Analysis) hit_compounds->mechanistic_studies lead_optimization Lead Optimization mechanistic_studies->lead_optimization

Caption: Workflow for the synthesis and evaluation of anticancer indole-3-glyoxylamides.

Experimental Protocol: Synthesis of N-Substituted 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamides

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, piperidine)

  • Anhydrous solvent (e.g., Toluene, THF, or DMF)

  • Coupling agent (e.g., HATU) or catalyst (e.g., NaCN)

  • Base (e.g., DIPEA) for coupling agent-mediated reactions

  • Silica gel for column chromatography

Procedure (Direct Amidation):

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add the desired primary or secondary amine (1.2 eq).

  • Add a catalytic amount of sodium cyanide (0.1 eq).

  • Heat the reaction mixture at reflux for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide.

AmineProductYield (%)Reference
BenzylamineN-benzyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide75-85General procedure
CyclohexylamineN-cyclohexyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide70-80General procedure
Piperidine2-(5-methoxy-1H-indol-3-yl)-1-(piperidin-1-yl)ethane-1,2-dione80-90General procedure
4-FluoroanilineN-(4-fluorophenyl)-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide65-75General procedure
Signaling Pathway: Inhibition of Tubulin Polymerization

Indole-3-glyoxylamides interfere with microtubule dynamics, a critical process for cell division.

cluster_0 Normal Cell Division cluster_1 Action of Indole-3-Glyoxylamide Alpha-Tubulin Alpha-Tubulin Microtubule Polymerization Microtubule Polymerization Alpha-Tubulin->Microtubule Polymerization Beta-Tubulin Beta-Tubulin Beta-Tubulin->Microtubule Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Cell Division Cell Division Mitotic Spindle Formation->Cell Division Indole-3-Glyoxylamide Indole-3-Glyoxylamide Inhibition of Polymerization Inhibition of Polymerization Indole-3-Glyoxylamide->Inhibition of Polymerization Microtubule Destabilization Microtubule Destabilization Inhibition of Polymerization->Microtubule Destabilization G2/M Phase Arrest G2/M Phase Arrest Microtubule Destabilization->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Mechanism of action of indole-3-glyoxylamides as tubulin polymerization inhibitors.

Application in the Synthesis of Tryptamines and Melatonin

This compound is a strategic starting material for the synthesis of 5-methoxytryptamine, a key intermediate for the production of the neurohormone melatonin. The synthetic route involves the conversion of the ethyl ester to an amide, followed by reduction of both the amide and the ketone functionalities.

Synthetic Pathway to 5-Methoxytryptamine and Melatonin

precursor This compound amide 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide precursor->amide Ammonolysis tryptamine 5-Methoxytryptamine amide->tryptamine Reduction (e.g., LiAlH4) melatonin Melatonin tryptamine->melatonin Acetylation

Caption: Synthetic route from the precursor to melatonin.

Experimental Protocol: Synthesis of 5-Methoxytryptamine

Step 1: Synthesis of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide

Materials:

  • This compound

  • Ammonia solution (e.g., 7N in methanol)

  • Anhydrous Methanol

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol.

  • Add a solution of ammonia in methanol (excess, e.g., 10 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide can be used in the next step without further purification or can be purified by recrystallization.

Step 2: Reduction to 5-Methoxytryptamine

Materials:

  • 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate, anhydrous

  • Hydrochloric acid (for salt formation)

Procedure:

  • To a stirred suspension of LiAlH₄ (4.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide (1.0 eq) in anhydrous THF.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting solid and wash it thoroughly with THF.

  • Combine the filtrate and washings, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to obtain crude 5-methoxytryptamine.

  • The crude product can be purified by column chromatography or by conversion to its hydrochloride salt.

ReactantProductReagentsYield (%)
2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide5-MethoxytryptamineLiAlH₄, THF60-70
Experimental Protocol: Synthesis of Melatonin from 5-Methoxytryptamine

Materials:

  • 5-Methoxytryptamine

  • Acetic anhydride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM) or Ethyl acetate

Procedure:

  • Dissolve 5-methoxytryptamine (1.0 eq) in DCM.

  • Add triethylamine (1.5 eq) and cool the mixture to 0 °C.

  • Slowly add acetic anhydride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with water, 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude melatonin can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes).

ReactantProductReagentsYield (%)Reference
5-MethoxytryptamineMelatoninAcetic anhydride, Triethylamine, DCM80-90[1]

This compound is a highly valuable and adaptable precursor for the synthesis of a diverse range of biologically active indole derivatives. The protocols and data presented herein demonstrate its utility in the straightforward preparation of potent anticancer agents and key neurochemicals. These applications highlight the importance of this building block in modern drug discovery and development, providing researchers with a reliable starting point for the exploration of new therapeutic agents.

References

Application Notes and Protocols for Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate in Tubulin Polymerization Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate, a potent indole-based inhibitor of tubulin polymerization, in cancer research. Indole derivatives are a significant class of compounds that target the colchicine binding site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest, and apoptosis in cancer cells.

Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape.[1][2] Their dynamic nature, characterized by alternating phases of polymerization and depolymerization, is a key target for anticancer drug development.[3] this compound belongs to the family of indole-3-glyoxylamides, which have been identified as effective tubulin polymerization inhibitors.[4][5]

Data Presentation

While specific quantitative data for this compound is not extensively published, the following table summarizes the biological activities of structurally related indole-3-glyoxylamide derivatives against various cancer cell lines and their inhibitory effects on tubulin polymerization. This data provides a strong rationale for investigating the potential of the title compound.

Compound IDCancer Cell LineCytotoxicity IC50 (µM)Tubulin Polymerization Inhibition IC50 (µM)Reference
Compound 7d HeLa0.52Not Reported[6]
MCF-70.34
HT-290.86
Compound 7f DU1450.140.40[2]
Compound 20 DU1450.09368.5% inhibition[5]

Experimental Protocols

Herein, we provide detailed protocols for two key experiments to assess the efficacy of this compound: an in vitro tubulin polymerization assay and a cell-based MTT assay for cytotoxicity.

1. In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in turbidity of the solution.

Materials:

  • Purified tubulin protein (>99%)

  • General Tubulin Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP solution (10 mM)

  • Glycerol

  • This compound

  • Positive control (e.g., Colchicine)

  • Negative control (e.g., DMSO)

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Protocol:

  • Preparation of Reagents:

    • Reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 2 mg/mL. Keep on ice.

    • Prepare a 1 M stock solution of GTP in distilled water.

    • Prepare a stock solution of this compound in DMSO. Prepare serial dilutions to achieve final desired concentrations.

  • Assay Procedure:

    • On ice, add 5 µL of the test compound dilutions, positive control, or DMSO to the wells of a pre-chilled 96-well plate.

    • Prepare the tubulin reaction mixture by adding GTP to the reconstituted tubulin solution to a final concentration of 1 mM and glycerol to 10% (v/v).

    • Initiate the polymerization by adding 45 µL of the tubulin reaction mixture to each well.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot the absorbance values against time to generate polymerization curves.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

2. Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (DMSO) and untreated controls.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value by plotting the percentage of viability against the compound concentration.

Visualizations

Signaling Pathway

G cluster_0 Cellular Effects of Tubulin Polymerization Inhibition A This compound B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Failure D->E F G2/M Phase Cell Cycle Arrest E->F G Induction of Apoptosis F->G H Cancer Cell Death G->H

Caption: Signaling pathway of tubulin polymerization inhibitors.

Experimental Workflow: In Vitro Tubulin Polymerization Assay

G cluster_1 Workflow for Tubulin Polymerization Assay prep Prepare Reagents (Tubulin, GTP, Compound) mix Mix Reagents in 96-well Plate (on ice) prep->mix incubate Incubate at 37°C in Spectrophotometer mix->incubate measure Measure Absorbance at 340 nm (60 min) incubate->measure analyze Analyze Data (Polymerization Curves, IC50) measure->analyze

Caption: Experimental workflow for the in vitro tubulin assay.

Experimental Workflow: MTT Cell Viability Assay

G cluster_2 Workflow for MTT Cell Viability Assay seed Seed Cells in 96-well Plate treat Treat with Compound (48-72 hours) seed->treat mtt Add MTT Reagent (4 hours) treat->mtt solubilize Solubilize Formazan with DMSO mtt->solubilize read Read Absorbance at 570 nm solubilize->read analysis Calculate Viability and IC50 read->analysis

Caption: Workflow for the MTT cell viability assay.

References

application of ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate in pancreatic lipase inhibitors research

Author: BenchChem Technical Support Team. Date: December 2025

Application of Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate in Pancreatic Lipase Inhibitor Research

Introduction:

Obesity is a significant global health issue characterized by excessive fat accumulation, which increases the risk of various chronic diseases. One of the primary strategies for managing obesity is to reduce the absorption of dietary fats. Pancreatic lipase (PL) is a key enzyme in the digestion of triglycerides, hydrolyzing them into absorbable free fatty acids and monoglycerides.[1] Inhibition of pancreatic lipase is a well-established therapeutic approach for weight management.[2] The only clinically approved pancreatic lipase inhibitor, Orlistat, has demonstrated efficacy but is associated with gastrointestinal side effects, highlighting the need for novel inhibitors.[2][3]

Indole derivatives have emerged as a promising class of compounds in drug discovery, exhibiting a wide range of biological activities.[4] Recent research has identified indole-based scaffolds as potential pancreatic lipase inhibitors.[1][5] Specifically, indole glyoxylamides, a class of compounds structurally related to this compound, have shown potent inhibitory activity against pancreatic lipase.[6] This document provides detailed application notes and protocols for the investigation of this compound as a potential pancreatic lipase inhibitor, targeting researchers in drug development and obesity research.

Data Presentation

The following table summarizes the in vitro pancreatic lipase inhibitory activity of a series of indole glyoxylamide analogues, which serve as representative data for the potential efficacy of this compound. The data is adapted from a study on indole glyoxylamides as pancreatic lipase inhibitors.[6]

Table 1: In Vitro Pancreatic Lipase Inhibitory Activity of Indole Glyoxylamide Analogues

CompoundRIC50 (µM) ± SEM
7a H15.24 ± 0.45
7b 4-F12.88 ± 0.33
7c 4-Cl10.12 ± 0.28
7d 4-Br9.87 ± 0.21
7e 4-CH311.56 ± 0.39
7f 4-OCH38.23 ± 0.19
7g 4-NO218.98 ± 0.51
7h 3-Cl13.45 ± 0.41
7i 3-NO221.12 ± 0.62
8a H10.89 ± 0.29
8b 4-F8.76 ± 0.22
8c 4-Cl6.54 ± 0.18
8d 4-Br5.88 ± 0.15
8e 4-CH37.91 ± 0.20
8f 4-OCH34.92 ± 0.13
8g 4-NO212.34 ± 0.36
8h 3-Cl9.98 ± 0.25
8i 3-NO215.67 ± 0.48
Orlistat -0.99 ± 0.05

Note: The table presents data for indole glyoxylamide analogues to provide a reference for the potential activity of this compound. The 'R' group denotes different substitutions on the phenyl ring of the glyoxylamide moiety.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general method adapted from the synthesis of related indole-3-glyoxylamides.

Materials:

  • 5-methoxyindole

  • Oxalyl chloride

  • Anhydrous diethyl ether

  • Anhydrous ethanol

  • Triethylamine

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 5-methoxyindole (1 equivalent) in anhydrous diethyl ether under an inert atmosphere (argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add oxalyl chloride (1.1 equivalents) dropwise to the cooled solution with constant stirring.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. A precipitate of 3-(chlorooxoacetyl)-5-methoxyindole should form.

  • Filter the precipitate and wash with cold diethyl ether to obtain the crude acid chloride.

  • Suspend the crude acid chloride in anhydrous diethyl ether.

  • In a separate flask, prepare a solution of anhydrous ethanol (2 equivalents) and triethylamine (1.2 equivalents) in anhydrous diethyl ether.

  • Add the ethanol/triethylamine solution dropwise to the suspension of the acid chloride at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield pure this compound.

  • Characterize the final product using NMR (¹H, ¹³C) and Mass Spectrometry.

Protocol 2: In Vitro Pancreatic Lipase Inhibition Assay

This protocol is based on the spectrophotometric measurement of the hydrolysis of p-nitrophenyl butyrate (p-NPB) by porcine pancreatic lipase.[6]

Materials:

  • Porcine pancreatic lipase (Type II)

  • p-Nitrophenyl butyrate (p-NPB)

  • Tris-HCl buffer (100 mM, pH 8.2)

  • Dimethyl sulfoxide (DMSO)

  • This compound (test compound)

  • Orlistat (positive control)[3]

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of porcine pancreatic lipase (1 mg/mL) in Tris-HCl buffer.

    • Prepare a stock solution of the substrate, p-NPB (10 mM), in DMSO.

    • Prepare stock solutions of the test compound and Orlistat in DMSO at various concentrations.

  • Assay Protocol:

    • In a 96-well plate, add 100 µL of Tris-HCl buffer to each well.

    • Add 20 µL of the test compound solution (or DMSO for control) to the respective wells.

    • Add 20 µL of the pancreatic lipase solution to each well and mix gently.

    • Incubate the plate at 37 °C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the p-NPB substrate solution to each well.

    • Immediately measure the absorbance at 405 nm using a microplate reader.

    • Continue to record the absorbance every minute for 15-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (enzyme activity) from the linear portion of the absorbance versus time curve.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and the experimental workflow for evaluating the pancreatic lipase inhibitory activity of this compound.

Pancreatic_Lipase_Inhibition cluster_digestion Normal Fat Digestion cluster_inhibition Inhibition Pathway Triglycerides Dietary Triglycerides PL Pancreatic Lipase Triglycerides->PL PL_inhibited Inactive Pancreatic Lipase Triglycerides->PL_inhibited Hydrolysis Blocked FFA Free Fatty Acids PL->FFA MG Monoglycerides PL->MG Absorption Intestinal Absorption FFA->Absorption MG->Absorption Inhibitor Ethyl 2-(5-methoxy-1H- indol-3-yl)-2-oxoacetate Inhibitor->PL

Caption: Proposed mechanism of pancreatic lipase inhibition.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis start 5-methoxyindole step1 Reaction with Oxalyl Chloride start->step1 step2 Esterification with Ethanol step1->step2 product Ethyl 2-(5-methoxy-1H-indol-3-yl) -2-oxoacetate step2->product reagents Prepare Reagents: - Pancreatic Lipase - p-NPB Substrate - Test Compound product->reagents incubation Incubate Enzyme with Inhibitor reagents->incubation reaction Initiate Reaction with Substrate incubation->reaction measurement Measure Absorbance at 405 nm reaction->measurement calc_inhibition Calculate % Inhibition measurement->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Experimental workflow for synthesis and evaluation.

References

Application Note and Protocol: Purification of Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate is a key intermediate in the synthesis of various pharmacologically active indole alkaloids and related compounds. Following its synthesis, purification is crucial to remove starting materials, byproducts, and other impurities. This document provides a detailed protocol for the purification of this compound using normal-phase column chromatography, a widely used and effective technique for the separation of moderately polar organic compounds.[1] The provided methodology is based on established principles for the purification of indole derivatives.[2][3]

Principle of the Method

Normal-phase column chromatography separates compounds based on their polarity.[1] A polar stationary phase, typically silica gel, is used in conjunction with a less polar mobile phase.[1][2] Compounds in a mixture are introduced to the top of the column and are eluted with the mobile phase. More polar compounds, like the target molecule with its ester and ketone functionalities, will have a stronger affinity for the polar silica gel and will thus move down the column more slowly. Less polar impurities will elute faster. By gradually increasing the polarity of the mobile phase, compounds can be selectively eluted and collected in separate fractions.[2]

Data Presentation

While specific quantitative data for the purification of this compound is not extensively reported, the following table summarizes typical conditions used for the column chromatography of related indole derivatives. These values can serve as a starting point for method development.

Compound Type Stationary Phase Mobile Phase (Eluent) Reported Rf Reference
Benzamide-Containing IsoxazoleSilica Gel (32–63 μm)Hexane/EtOAc (6:1, v/v)0.22 (in 4:1 Hexane/EtOAc)[4]
IndolylglycinesSilica GelHexane/Ethyl Acetate (90:10)Not Specified[5]
CarbamateSilica GelPetrol/Acetone (92:8)0.34[6]
Amino AlcoholSilica GelPetrol/Acetone (85:15)0.29[6]
PyrrolidineSilica GelPetrol/Acetone (4:1)0.26[6]

Experimental Protocol

This protocol outlines the steps for the purification of crude this compound using flash column chromatography with silica gel.

1. Materials and Reagents

  • Crude this compound

  • Silica gel (for flash chromatography, e.g., 40-63 µm)[4]

  • Hexane (or petroleum ether), HPLC grade

  • Ethyl acetate, HPLC grade

  • Dichloromethane (optional, for sample loading)

  • Thin Layer Chromatography (TLC) plates (silica gel coated with F254 indicator)

  • Glass chromatography column with a stopcock

  • Sand (washed)

  • Cotton or glass wool

  • Collection tubes (e.g., test tubes)

  • Rotary evaporator

2. Preliminary TLC Analysis

Before performing the column chromatography, it is essential to determine the optimal solvent system using TLC.

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in various solvent systems of increasing polarity (e.g., start with 10% ethyl acetate in hexane and increase to 20%, 30%, etc.).

  • The ideal solvent system should provide a good separation of the desired product from impurities, with the Rf value of the product being approximately 0.25-0.35 for optimal column separation.[1]

  • Visualize the spots under UV light (254 nm), as indole derivatives are typically UV-active.[3] For enhanced visualization, specific stains like Ehrlich's reagent, which gives a blue or purple spot with indoles, can be used.[3]

3. Column Preparation (Wet Slurry Method)

  • Ensure the chromatography column is clean, dry, and clamped vertically.[2]

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[1] Add a thin layer of sand over the plug.[2]

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent determined from the TLC analysis.[2] The amount of silica gel should be about 20-50 times the weight of the crude sample.[1]

  • Pour the slurry into the column, ensuring no air bubbles are trapped.[2] Gently tap the column to promote even packing.

  • Open the stopcock to drain some of the solvent, allowing the silica gel to settle. The solvent level should always be kept above the top of the silica bed to prevent cracking.[2]

  • Once the silica gel has settled, add a thin layer of sand on top to protect the surface of the stationary phase.

4. Sample Loading

  • Dissolve the crude this compound in a minimal volume of the mobile phase or a more polar solvent like dichloromethane.[2]

  • Carefully add the sample solution to the top of the silica bed using a pipette, ensuring not to disturb the surface.[2]

  • Drain the solvent until the sample is just absorbed onto the sand layer.

  • Carefully add a small amount of the initial eluting solvent to wash the sides of the column and ensure the entire sample is loaded onto the silica gel. Drain this solvent to the level of the sand.

5. Elution and Fraction Collection

  • Gently add the mobile phase to the top of the column, filling the space above the sand.

  • Begin the elution by opening the stopcock and collecting the eluate in fractions (e.g., 10-20 mL per fraction). A consistent flow rate can be maintained using gentle air pressure (flash chromatography).

  • If a single solvent system does not provide adequate separation, a gradient elution can be employed. This involves starting with a low polarity mobile phase and gradually increasing the percentage of the more polar solvent (e.g., increasing the concentration of ethyl acetate in hexane).[2]

6. Fraction Analysis

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.[2]

  • Combine the fractions that contain the pure this compound.

  • Confirm the purity of the combined fractions by running a final TLC.

7. Solvent Removal

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.[2]

  • The final product is typically an orange oil.[7]

Visualizations

ColumnChromatographyWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Solvent System) Slurry 2. Prepare Silica Gel Slurry TLC->Slurry Optimal solvent Pack 3. Pack Column Load 4. Load Crude Sample Pack->Load Elute 5. Elute with Mobile Phase Collect 6. Collect Fractions Elute->Collect Gradient or Isocratic Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Evaporate 9. Evaporate Solvent PureProduct Purified Product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: Characterization of Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the characterization of ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate, a key intermediate in the synthesis of various pharmacologically active compounds. The focus is on the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopic data. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a versatile building block in medicinal chemistry. Its indole core is a common motif in a wide range of biologically active molecules. Accurate characterization of this compound is crucial for ensuring the purity and identity of downstream products. NMR spectroscopy is the primary analytical technique for the structural elucidation of this molecule. These notes provide a comprehensive guide to its NMR characterization.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.30br s1HNH (Indole)
~8.15d1HH-4
~7.30d1HH-2
~7.20d1HH-7
~6.90dd1HH-6
~4.40q2H-OCH₂CH₃
~3.85s3H-OCH₃
~1.40t3H-OCH₂CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~184.0C=O (keto)
~163.0C=O (ester)
~156.0C-5
~136.0C-7a
~131.0C-2
~125.0C-3a
~115.0C-3
~112.0C-7
~111.0C-4
~101.0C-6
~62.0-OCH₂CH₃
~55.8-OCH₃
~14.0-OCH₂CH₃

Note: The chemical shifts provided are predicted values and should be confirmed with experimental data.

Experimental Protocols

3.1. Synthesis of this compound

This protocol is adapted from established synthetic procedures.

  • Materials:

    • 5-methoxyindole

    • Oxalyl chloride

    • Anhydrous diethyl ether or dichloromethane

    • Anhydrous ethanol

    • Triethylamine

    • Argon or Nitrogen gas

    • Standard glassware for organic synthesis

  • Procedure:

    • Step 1: Formation of the Indole-3-glyoxylyl chloride. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve 5-methoxyindole (1 equivalent) in anhydrous diethyl ether or dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction mixture to stir at 0 °C for 1-2 hours, during which a precipitate may form.

    • Step 2: Esterification. In a separate flask, prepare a solution of anhydrous ethanol (5-10 equivalents) and triethylamine (1.2 equivalents) in the same anhydrous solvent.

    • Cool this solution to 0 °C.

    • Slowly add the suspension of the crude indole-3-glyoxylyl chloride from Step 1 to the ethanol/triethylamine solution.

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield this compound.

3.2. NMR Sample Preparation and Data Acquisition

  • Materials:

    • This compound (5-10 mg)

    • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

    • NMR tube (5 mm)

    • NMR spectrometer (e.g., 400 MHz or higher)

  • Procedure:

    • Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a clean and dry 5 mm NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra at room temperature.

    • For ¹H NMR, standard acquisition parameters should be used.

    • For ¹³C NMR, a proton-decoupled spectrum should be acquired.

    • Process the spectra using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization start 5-Methoxyindole intermediate Indole-3-glyoxylyl chloride start->intermediate Acylation reagent1 Oxalyl Chloride reagent1->intermediate product Crude Product intermediate->product Esterification reagent2 Ethanol, Triethylamine reagent2->product purification Column Chromatography product->purification pure_product Pure Ethyl 2-(5-methoxy- 1H-indol-3-yl)-2-oxoacetate purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr data Spectroscopic Data nmr->data

Caption: Synthesis and Characterization Workflow.

Conclusion

This application note provides a framework for the synthesis and NMR-based characterization of this compound. The provided protocols and predicted spectroscopic data will aid researchers in the successful preparation and identification of this important synthetic intermediate. It is recommended to perform additional 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all proton and carbon signals.

Application Notes and Protocols for the Mass Spectrometry Analysis of Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate is a key intermediate in the synthesis of various pharmacologically active indole derivatives. Accurate and sensitive quantification of this compound is crucial for reaction monitoring, purity assessment, and pharmacokinetic studies. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties

PropertyValue
Chemical Formula C₁₃H₁₃NO₄
Molecular Weight 247.25 g/mol
Monoisotopic Mass 247.0845 g/mol
[M+H]⁺ m/z 248.13[1]

I. Quantitative Analysis of this compound in Human Plasma

This section outlines a complete workflow for the quantitative determination of this compound in human plasma, a common matrix in drug development studies.

Experimental Workflow

LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Internal Standard Addition plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization ms_analysis Tandem MS Analysis (MRM Mode) ionization->ms_analysis quant Quantification ms_analysis->quant report Reporting quant->report Fragmentation_Pathway parent [M+H]⁺ m/z 248.1 frag1 Loss of C₂H₅OH (-46 Da) parent->frag1 ion1 [C₁₁H₈NO₂]⁺ m/z 202.1 frag1->ion1 frag2 Loss of CO (-28 Da) ion1->frag2 ion2 [C₁₀H₈NO]⁺ m/z 174.1 frag2->ion2 frag3 Loss of CH₃ (-15 Da) ion2->frag3 ion3 [C₉H₅NO]⁺ m/z 159.0 frag3->ion3

References

Application Notes and Protocols: Acylation with Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental procedure for the acylation of substrates using ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate. The protocol outlines the synthesis of the acylating agent followed by a general acylation reaction. This methodology is particularly relevant for researchers in medicinal chemistry and drug development, where the indole moiety is a common scaffold.

Introduction

The indole ring is a privileged scaffold in numerous biologically active compounds.[1][2] Acylation of indoles, particularly at the C3 position, is a fundamental transformation in the synthesis of many pharmaceutical agents.[3][4][5] this compound serves as a versatile acylating agent, introducing a functionalized two-carbon unit. The presented protocol is based on a Friedel-Crafts acylation approach, a widely used method for the C-C bond formation on aromatic rings.[6][7]

Experimental Protocols

2.1. Synthesis of this compound

This protocol describes the synthesis of the title compound from 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride.

Materials:

  • 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride

  • Ethanol (absolute)

  • Triethylamine (Et₃N)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride (14.78 g, 62.20 mmol) in ethanol (144 mL).[8]

  • Cool the solution to 0 °C using an ice bath.[8]

  • Slowly add triethylamine (10.40 mL, 74.63 mmol) to the stirred solution at 0 °C.[8]

  • After the addition is complete, remove the ice bath and allow the yellow suspension to stir at room temperature for 1 hour.[8]

  • Collect the precipitate by filtration.

  • Wash the precipitate with cold ethanol and then with diethyl ether to yield this compound as an orange oil.[8]

  • The product can be further purified by column chromatography on silica gel if necessary.

2.2. General Procedure for Acylation using this compound

This protocol outlines a general Friedel-Crafts acylation of an aromatic substrate.

Materials:

  • This compound

  • Aromatic substrate (e.g., anisole, toluene)

  • Lewis acid catalyst (e.g., AlCl₃, FeCl₃)[9]

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aromatic substrate (1.0 eq) and anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice/water bath.[10]

  • Carefully add the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) portion-wise, keeping the temperature below 5 °C.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add the solution of the acylating agent dropwise to the reaction mixture over 10-15 minutes using an addition funnel.[10]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15-30 minutes.[10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice and concentrated HCl.[10]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).[10]

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.[10]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.[10]

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the acylating agent.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical StateAnalytical DataReference
This compoundC₁₃H₁₃NO₄247.25N/AOrange OilLC-MS (t_R = 0.63 min, [M+H]⁺ = 248.13)[8]

Yield data was not provided in the cited source.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the acylation reaction.

Acylation_Workflow start Start reagents 1. Mix Aromatic Substrate and Lewis Acid in CH₂Cl₂ at 0°C start->reagents addition 2. Add this compound Solution Dropwise reagents->addition reaction 3. Stir at Room Temperature (Monitor by TLC) addition->reaction workup 4. Quench with HCl/Ice, Extract with CH₂Cl₂ reaction->workup purification 5. Wash, Dry, and Concentrate workup->purification product 6. Purify by Column Chromatography purification->product end_node End product->end_node

Caption: General workflow for the Friedel-Crafts acylation.

This diagram outlines the key stages of the acylation process, from the initial mixing of reactants to the final purification of the product. Each step is color-coded for clarity, providing a high-level overview of the experimental sequence for researchers and professionals in drug development.

References

Synthesis of Novel Indole Derivatives from Ethyl 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel indole derivatives, utilizing ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate as a versatile starting material. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide focuses on the chemical modification of the C3-glyoxylate substituent, a key handle for generating structural diversity and modulating biological activity.

Introduction

This compound is an attractive starting material for the synthesis of novel indole derivatives due to its reactive α-ketoester functionality. This allows for a variety of chemical transformations, including reduction of the ketone, conversion of the ester to an amide, and condensation reactions at the α-keto position. The 5-methoxy substitution on the indole ring is a common feature in many biologically active indole compounds. The indole-3-glyoxylamide backbone, in particular, is a recognized scaffold for the development of tubulin polymerization inhibitors, which are a cornerstone of cancer chemotherapy.[2][3] These compounds can induce cell cycle arrest and apoptosis in cancer cells.[4][5]

Data Presentation

The following table summarizes key quantitative data for the synthesis of the starting material and its representative derivatives.

Compound NameStarting Material(s)Reagent(s) and ConditionsYield (%)Reference(s)
This compound2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride, EthanolEt₃N, 0 °C to rt, 1 h-[6][7]
Ethyl 2-hydroxy-2-(5-methoxy-1H-indol-3-yl)acetateThis compoundNaBH₄, Methanol or Ethanol, 0 °C to rtHigh[8]
2-(5-methoxy-1H-indol-3-yl)-2-oxo-N-(aryl/alkyl)acetamide2-(5-methoxy-1H-indol-3-yl)-2-oxoacetic acid, Amine(1) NaOH (hydrolysis); (2) Oxalyl chloride (acid chloride formation); (3) Amine, Et₃NGood[9]
Ethyl 3-(5-methoxy-1H-indol-3-yl)-2-cyanoacrylate DerivativesThis compound, Active methylene compoundPiperidine or other base, RefluxGood[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-hydroxy-2-(5-methoxy-1H-indol-3-yl)acetate (Reduction of the Keto Group)

This protocol describes the selective reduction of the α-keto group to a hydroxyl group using sodium borohydride.

Materials:

  • This compound

  • Methanol or Ethanol

  • Sodium borohydride (NaBH₄)

  • Acetone

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Cool the mixture back to 0 °C and quench the excess NaBH₄ by the slow addition of acetone until gas evolution ceases.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of Novel 2-(5-methoxy-1H-indol-3-yl)-2-oxo-N-(aryl/alkyl)acetamides (Indole-3-Glyoxylamides)

This three-step protocol outlines the synthesis of novel indole-3-glyoxylamides.

Step 2a: Hydrolysis of this compound

Materials:

  • This compound

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) (e.g., 2 M)

Procedure:

  • Dissolve this compound in ethanol.

  • Add the aqueous NaOH solution and stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC).

  • Remove the ethanol under reduced pressure.

  • Cool the aqueous solution in an ice bath and acidify with HCl to precipitate the carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry to yield 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetic acid.

Step 2b: Formation of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride

Materials:

  • 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetic acid

  • Anhydrous diethyl ether or dichloromethane

  • Oxalyl chloride

Procedure:

  • Suspend 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetic acid (1.0 eq) in anhydrous diethyl ether or dichloromethane at 0 °C.

  • Add oxalyl chloride (2.0 eq) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, or until the reaction is complete (cessation of gas evolution).

  • The resulting precipitate of the acid chloride can be collected by filtration, washed with cold diethyl ether, and used directly in the next step.

Step 2c: Amidation to form 2-(5-methoxy-1H-indol-3-yl)-2-oxo-N-(aryl/alkyl)acetamide

Materials:

  • 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride

  • Desired primary or secondary amine (aryl or alkyl)

  • Anhydrous dichloromethane or THF

  • Triethylamine (Et₃N)

Procedure:

  • Dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane or THF.

  • Add the 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride from the previous step portion-wise to the stirred amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted indole-3-glyoxylamide.

Protocol 3: Synthesis of Ethyl 3-(5-methoxy-1H-indol-3-yl)-2-cyanoacrylate Derivatives (Knoevenagel Condensation)

This protocol describes the Knoevenagel condensation of the α-keto group with an active methylene compound.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Piperidine or another suitable base (e.g., triethylamine)

  • Ethanol or Toluene

  • Dean-Stark apparatus (if using toluene)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol or toluene.

  • Add a catalytic amount of piperidine.

  • If using toluene, equip the flask with a Dean-Stark apparatus to remove water azeotropically.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired Knoevenagel condensation product.

Mandatory Visualizations

G cluster_synthesis Synthesis of Novel Indole Derivatives cluster_reduction Reduction cluster_amide Amide Formation cluster_condensation Knoevenagel Condensation start This compound reduction_product Ethyl 2-hydroxy-2-(5-methoxy-1H-indol-3-yl)acetate start->reduction_product NaBH4 hydrolysis 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetic acid start->hydrolysis NaOH condensation_product Ethyl 3-(5-methoxy-1H-indol-3-yl)-2-cyanoacrylate Derivatives start->condensation_product Active Methylene Compound, Base acid_chloride 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride hydrolysis->acid_chloride (COCl)2 amide_product 2-(5-methoxy-1H-indol-3-yl)-2-oxo-N-(aryl/alkyl)acetamide acid_chloride->amide_product R1R2NH

Caption: Synthetic pathways for novel indole derivatives.

G Indole_Glyoxylamide Indole-3-Glyoxylamide Derivative Tubulin Tubulin Dimers (α/β) Indole_Glyoxylamide->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Indole_Glyoxylamide->Microtubule Inhibition Tubulin->Microtubule Microtubule_Destabilization Microtubule Destabilization Microtubule->Microtubule_Destabilization Mitotic_Spindle Mitotic Spindle Disruption Microtubule_Destabilization->Mitotic_Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Tubulin polymerization inhibition signaling pathway.

G Indole_Derivative Indole Derivative Bcl2_Family Anti-apoptotic Bcl-2 Family Proteins (e.g., Bcl-2, Bcl-xL) Indole_Derivative->Bcl2_Family Down-regulation Bax_Bak Pro-apoptotic Proteins (Bax, Bak) Bcl2_Family->Bax_Bak Mitochondria Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Cascade Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Modulation of the Bcl-2 family apoptosis pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions to improve reaction yield and product purity.

Issue Potential Cause Recommended Solution
Low or No Product Formation Degradation of Starting Material: The starting material, 5-methoxy-1H-indole, can be sensitive to air and light.Store 5-methoxy-1H-indole under an inert atmosphere (e.g., argon or nitrogen) and in a dark, cool place. Use freshly sourced or purified starting material.
Inefficient Acylation: Incomplete reaction with the acylating agent (e.g., oxalyl chloride or ethyl oxalyl chloride) can lead to low yields.Ensure the reaction is carried out under anhydrous conditions, as moisture can quench the acylating agent. Consider optimizing the reaction temperature and time. The use of a suitable base, such as triethylamine, is crucial for scavenging the HCl produced.[1]
Incorrect Reagent Stoichiometry: An improper ratio of reactants can limit the conversion to the desired product.Carefully measure and control the molar ratios of 5-methoxy-1H-indole, the acylating agent, and the base. A slight excess of the acylating agent and base may be beneficial.
Formation of Multiple Byproducts Side Reactions of the Indole Ring: The indole nucleus is susceptible to various electrophilic substitution reactions, which can lead to the formation of undesired isomers or polymeric materials.Control the reaction temperature, keeping it as low as feasible to enhance selectivity. The order of reagent addition can also be critical; for instance, adding the acylating agent to the indole solution may be preferable.
Reaction with Solvent: The solvent may react with the starting materials or intermediates under the reaction conditions.Choose an inert solvent that does not participate in the reaction. Dichloromethane or diethyl ether are commonly used.[2][3]
Difficulty in Product Purification Co-elution with Starting Material or Byproducts: The product may have a similar polarity to the starting materials or byproducts, making chromatographic separation challenging.Optimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve good separation. Recrystallization from a suitable solvent system can also be an effective purification method.[4]
Oily Product Instead of Solid: The product may not crystallize easily, remaining as an oil.[1]Try different solvent systems for recrystallization. Seeding with a small crystal of the pure product, if available, can induce crystallization. If the product is inherently an oil at room temperature, purification should focus on chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A prevalent method involves the Friedel-Crafts acylation of 5-methoxy-1H-indole. This is typically a two-step process where 5-methoxy-1H-indole is first reacted with an acylating agent like oxalyl chloride to form the intermediate 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride. This intermediate is then reacted with ethanol in the presence of a base such as triethylamine to yield the final product.[1]

Q2: What are the critical parameters to control for maximizing the yield?

A2: Key parameters to control include:

  • Reaction Temperature: Lower temperatures (e.g., 0 °C) are often preferred during the addition of reagents to minimize side reactions.[1]

  • Anhydrous Conditions: The reagents, especially the acylating agent, are sensitive to moisture. Ensuring all glassware is dry and using anhydrous solvents is crucial.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (nitrogen or argon) can prevent the degradation of the indole starting material.

  • Purity of Starting Materials: Using high-purity 5-methoxy-1H-indole and fresh acylating agents is essential for a clean reaction.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product. A suitable solvent system for TLC would be a mixture of ethyl acetate and petroleum ether.[5]

Q4: What are some common impurities, and how can they be removed?

A4: Common impurities may include unreacted 5-methoxy-1H-indole, di-acylated products, and polymeric byproducts. Purification is typically achieved through silica gel column chromatography.[6] The choice of eluent is critical for separating the product from these impurities. Recrystallization can be used as a final purification step if a solid product is obtained.[4]

Experimental Protocols

Protocol 1: Two-Step Synthesis from 5-Methoxy-1H-indole

This protocol is based on the acylation of 5-methoxy-1H-indole followed by esterification.

Step 1: Synthesis of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride

  • To a solution of 5-methoxy-1H-indole in anhydrous diethyl ether, add oxalyl chloride dropwise at 0 °C under an inert atmosphere.

  • Stir the reaction mixture at room temperature for a specified time, monitoring the reaction by TLC.

  • Upon completion, the solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride, which is often used in the next step without further purification.

Step 2: Synthesis of this compound [1]

  • Dissolve the crude 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride in ethanol.

  • Cool the solution to 0 °C and add triethylamine dropwise.

  • Stir the resulting suspension at room temperature for 1 hour.

  • Filter the precipitate and wash it with cold ethanol and diethyl ether to obtain the product.

Data Presentation

Parameter Value Reference
Starting Material 5-methoxy-1H-indole[1]
Acylating Agent Oxalyl chloride[2][3]
Esterification Agent Ethanol[1]
Base Triethylamine[1]
Reaction Temperature 0 °C to room temperature[1]
Solvent Diethyl ether, Ethanol[1][2]
Purification Method Filtration and washing[1]

Visualizations

experimental_workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Esterification start 5-Methoxy-1H-indole in Anhydrous Diethyl Ether acyl_reagent Add Oxalyl Chloride (0°C, Inert Atmosphere) start->acyl_reagent stir_rt Stir at Room Temperature acyl_reagent->stir_rt evaporation Remove Solvent and Excess Reagent stir_rt->evaporation intermediate Crude 2-(5-methoxy-1H-indol-3-yl) -2-oxoacetyl chloride evaporation->intermediate dissolve Dissolve Intermediate in Ethanol intermediate->dissolve add_base Add Triethylamine (0°C) dissolve->add_base stir_rt2 Stir at Room Temperature (1 hour) add_base->stir_rt2 filtration Filter and Wash stir_rt2->filtration product Ethyl 2-(5-methoxy-1H-indol-3-yl) -2-oxoacetate filtration->product

Caption: Workflow for the two-step synthesis of the target compound.

troubleshooting_logic start Low Yield or No Product cause1 Starting Material Degradation? start->cause1 cause2 Inefficient Acylation? start->cause2 cause3 Incorrect Stoichiometry? start->cause3 solution1 Store under inert gas, use fresh material cause1->solution1 Yes solution2 Ensure anhydrous conditions, optimize temperature/time cause2->solution2 Yes solution3 Verify molar ratios of reactants cause3->solution3 Yes

Caption: Troubleshooting logic for low product yield.

References

common side reactions in the synthesis of indole-3-glyoxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of indole-3-glyoxylates. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a low yield of my desired indole-3-glyoxylate. What are the potential causes and how can I improve it?

Low yields in indole-3-glyoxylate synthesis can arise from several factors. The most common issues are related to suboptimal reaction conditions, instability of the starting materials or intermediates, and the formation of side products.

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure your indole substrate and oxalyl chloride are of high purity. Impurities in the indole can lead to undesired side reactions, while old or improperly stored oxalyl chloride may have partially hydrolyzed, reducing its reactivity.

  • Reaction Temperature: The reaction of indole with oxalyl chloride to form the intermediate indole-3-glyoxylyl chloride is typically exothermic. It is crucial to maintain low temperatures (usually 0-5 °C) during the addition of oxalyl chloride to minimize the formation of byproducts and prevent degradation of the product.[1]

  • Solvent Choice: Anhydrous aprotic solvents such as diethyl ether (Et2O) or tetrahydrofuran (THF) are commonly used. Ensure the solvent is completely dry, as the intermediate indole-3-glyoxylyl chloride is sensitive to moisture.

  • Moisture Control: The entire reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel. The indole-3-glyoxylyl chloride intermediate is highly reactive and will readily hydrolyze back to the glyoxylic acid in the presence of water.

Q2: I have identified a significant amount of a higher molecular weight byproduct in my reaction mixture. What is this likely to be and how can I avoid it?

A common side reaction in the synthesis of indole-3-glyoxylates is the formation of a bis-indole byproduct, specifically 1,2-bis(1H-indol-3-yl)ethane-1,2-dione. This occurs when the highly electrophilic intermediate, indole-3-glyoxylyl chloride, reacts with a second molecule of the nucleophilic indole starting material instead of the intended nucleophile (e.g., an alcohol to form the ester).

Strategies to Minimize Bis-Indole Formation:

  • Order of Addition: Slowly add the oxalyl chloride solution to a solution of the indole. This maintains a high concentration of indole relative to the acylating agent, favoring the formation of the desired mono-acylated product.

  • Precipitation of Intermediate: In some solvent systems, such as diethyl ether, the desired indole-3-glyoxylyl chloride intermediate precipitates out of the solution as it is formed. This physical separation effectively prevents it from reacting with additional indole molecules in the solution.

  • N-Protection: Protecting the nitrogen of the indole ring (e.g., with a methyl group) can sometimes influence the reactivity and solubility of the intermediates, potentially reducing the formation of the bis-indole byproduct.

Q3: My reaction seems to be producing the N-acylated indole instead of the desired C3-acylated product. Why is this happening and how can I favor C3-acylation?

While C3 acylation of indole is generally favored due to the high electron density at this position, N-acylation can occur under certain conditions.

Factors Influencing Acylation Position:

  • Base: The presence of a strong base can deprotonate the indole nitrogen, increasing its nucleophilicity and promoting N-acylation. For the synthesis of indole-3-glyoxylates via oxalyl chloride, the reaction is typically performed without a base.

  • Acylating Agent: While oxalyl chloride strongly favors C3 acylation, other acylating agents, particularly in the presence of a base, can lead to N-acylation.

  • Solvent: The choice of solvent can influence the reaction's selectivity. Non-polar, aprotic solvents generally favor C3-acylation.

To ensure C3-acylation, avoid the use of bases and employ oxalyl chloride as the acylating agent in a suitable aprotic solvent like diethyl ether or THF.

Experimental Protocols

Optimized Protocol for the Synthesis of Ethyl Indole-3-glyoxylate (Minimizing Side Reactions)

This protocol is designed to favor the formation of the C3-acylated product and minimize the formation of the bis-indole byproduct.

Materials:

  • Indole

  • Oxalyl chloride

  • Anhydrous diethyl ether (Et2O)

  • Anhydrous ethanol (EtOH)

  • Anhydrous pyridine

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Indole Solution: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve indole (1.0 equivalent) in anhydrous diethyl ether under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Preparation of Oxalyl Chloride Solution: In the dropping funnel, prepare a solution of oxalyl chloride (1.1 equivalents) in anhydrous diethyl ether.

  • Formation of Indole-3-glyoxylyl Chloride: Add the oxalyl chloride solution dropwise to the stirred indole solution over 30-60 minutes, maintaining the temperature at 0 °C. A yellow precipitate of indole-3-glyoxylyl chloride should form.

  • Esterification: In a separate flask, prepare a solution of anhydrous ethanol (5.0 equivalents) and anhydrous pyridine (1.2 equivalents) in anhydrous diethyl ether. Cool this solution to 0 °C.

  • Reaction Quenching and Product Formation: Slowly add the cold ethanol/pyridine solution to the suspension of indole-3-glyoxylyl chloride. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the intermediate.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure ethyl indole-3-glyoxylate.

Data Presentation

Table 1: Troubleshooting Guide for Common Side Reactions

Observed Issue Potential Side Product Probable Cause Recommended Solution
Low yield of desired product; presence of a high molecular weight impurity.1,2-bis(1H-indol-3-yl)ethane-1,2-dioneReaction of the intermediate with a second indole molecule.Add oxalyl chloride slowly to the indole solution; use a solvent where the intermediate precipitates.
Formation of a product with acylation on the nitrogen atom.N-acyl indolePresence of a base, or use of a less selective acylating agent.Avoid the use of a base; use oxalyl chloride for C3 selectivity.
Product is the glyoxylic acid instead of the ester.Indole-3-glyoxylic acidPresence of water in the reaction.Use anhydrous solvents and reagents; run the reaction under an inert atmosphere.

Visualizations

Reaction_Pathway Indole Indole Intermediate Indole-3-glyoxylyl Chloride (Electrophile) Indole->Intermediate + Oxalyl Chloride Oxalyl_Chloride Oxalyl Chloride Product Ethyl Indole-3-glyoxylate (Desired Product) Intermediate->Product + Ethanol Bis_Indole Bis-Indole Byproduct Intermediate->Bis_Indole + Indole Ethanol Ethanol (Nucleophile) Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions Check_Purity->Check_Conditions Pure Impure_SM Use Purified Starting Materials Check_Purity->Impure_SM Impure Optimize_Temp Optimize Temperature (Maintain 0-5 °C) Check_Conditions->Optimize_Temp Optimize_Addition Optimize Addition Rate (Slow, Dropwise) Check_Conditions->Optimize_Addition Check_Atmosphere Ensure Inert Atmosphere & Anhydrous Solvents Check_Conditions->Check_Atmosphere

References

Technical Support Center: Troubleshooting Guide for Reactions Involving Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indole derivative reactions. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work with this important class of compounds.

Frequently Asked Questions (FAQs)

Issue 1: Low or No Product Yield

Q1: My indole synthesis reaction is resulting in a low yield. What are the common contributing factors?

Low yields in indole synthesis can be attributed to several factors, including suboptimal reaction conditions, the instability of reactants or intermediates, and the presence of interfering functional groups. For instance, the widely used Fischer indole synthesis is particularly sensitive to temperature and the strength of the acid catalyst.[1] To address low yields, consider the following:

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst concentration. Monitoring the reaction's progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[2][3]

  • Purity of Starting Materials: Ensure the purity of your starting materials, such as arylhydrazines and carbonyl compounds, as impurities can lead to unwanted side reactions.[1][3] Using freshly distilled or purified phenylhydrazine is recommended.[2]

  • Protecting Groups: For sensitive functional groups on your starting materials, the use of protecting groups can prevent side reactions. Common protecting groups for the indole nitrogen include Boc, tosyl, and SEM.[1]

  • Choice of Synthesis Route: Depending on the desired substitution pattern, some indole synthesis methods are inherently more efficient than others.[1]

  • Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[3]

Q2: My Fischer indole synthesis is failing, especially when trying to synthesize C3 N-substituted indoles. What is the likely cause?

This is a known challenge and often results from a competing reaction pathway that involves the cleavage of the N-N bond in the hydrazone intermediate.[4] Electron-donating substituents on the starting carbonyl compound can stabilize a cationic intermediate, which favors this N-N bond cleavage over the desired cyclization.[1][4][5] In such cases, using Lewis acids like ZnCl₂ or ZnBr₂ instead of protic acids may improve the efficiency of the cyclization.[4]

Issue 2: Formation of Side Products and Impurities

Q3: My reaction mixture shows several unexpected spots on TLC, and the crude product is difficult to purify. What are these byproducts?

The formation of byproducts is a common issue in indole synthesis.[3] Depending on the reaction, these can include:

  • Aniline and other Cleavage Products: As mentioned, cleavage of the N-N bond in the Fischer indole synthesis can generate side products like aniline.[4]

  • Regioisomers: When using an unsymmetrical ketone in the Fischer indole synthesis, a mixture of two different indole regioisomers can be formed.[2][4]

  • Aldol Condensation or Friedel-Crafts Products: These are also potential undesirable products.[3]

  • Oxidation Products: Indole itself can auto-oxidize in the presence of air and light, forming a resinous substance.[6]

Careful selection of chromatographic conditions is essential for purification due to the presence of multiple products and the potential for the desired indole to decompose during chromatography.[4]

Q4: I am observing a color change in my indole solution over time. What does this indicate?

A color change, such as the appearance of a yellow, pink, red, or even blue/green hue, often indicates degradation of the indole compound.[7] This is typically due to oxidation, which can lead to the formation of colored oligomers or specific degradation products like indigo (a blue compound).[7]

Issue 3: Purification Challenges

Q5: I am struggling with the purification of my crude indole product. What are some effective methods?

Purification of indole derivatives can be challenging due to the presence of closely related impurities.[1] Common and effective methods include:

  • Column Chromatography: This is a very common method. The choice of solvent system is critical, and aprotic solvents or gradient elutions might provide better separation.[1]

  • Recrystallization: This can be an effective method for obtaining high-purity indoles, although it may result in lower recovery.[1] A mixed solvent of methanol and water has been found to be effective for the crystallization of crude indole.[1]

For colorless indole derivatives, visualization on a TLC plate can be achieved using UV light (254 nm) or by staining with reagents like an iodine chamber, p-anisaldehyde, or Ehrlich's reagent, which is highly specific for indoles.[8]

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in Fischer Indole Synthesis

Potential Cause Recommended Action Reference
Sub-optimal Acid Catalyst Screen both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective.[2][3]
Incorrect Reaction Temperature Optimize the reaction temperature. For some syntheses, a specific temperature, such as 80°C, has been found to be optimal.[2]
Inappropriate Solvent Test a range of solvents. Acetic acid can serve as both a catalyst and a solvent.[2]
Poor Quality of Phenylhydrazine Use freshly distilled or purified phenylhydrazine. Consider using the more stable hydrochloride salt.[2]
Unstable Hydrazone Intermediate Pre-form and isolate the hydrazone before cyclization.[2]
Electron-Withdrawing Groups For phenylhydrazines with strong electron-withdrawing groups, harsher reaction conditions (stronger acid, higher temperature) may be required.[2]
Steric Hindrance If severe steric hindrance is present, consider alternative synthetic routes.[2][4]

Experimental Protocols

General Procedure for Fischer Indole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Hydrazone Formation (Optional - can be a one-pot reaction):

    • In a round-bottom flask, dissolve the aldehyde or ketone (1 equivalent) in ethanol.

    • Add the arylhydrazine (1 equivalent) dropwise with stirring.

    • Add a few drops of glacial acetic acid and heat the mixture at 80°C for 45 minutes.[3]

    • Cool the reaction mixture in an ice bath to precipitate the hydrazone.

    • Filter the solid and wash with cold ethanol.[3]

  • Cyclization:

    • Add the acid catalyst (e.g., polyphosphoric acid, ZnCl₂, or a solution of H₂SO₄ in ethanol) to the reaction mixture containing the hydrazone.[4]

    • Heat the mixture under reflux for several hours (typically 2-4 hours), with constant stirring. The optimal temperature and time depend on the specific substrates and catalyst used.[4]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by adding a suitable base, such as a saturated aqueous solution of sodium bicarbonate or sodium carbonate.[4]

    • Extract the product with an organic solvent (e.g., ethyl acetate).[2]

    • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography or recrystallization.[1][9]

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_purity->start Impure optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Purity Confirmed protecting_groups Consider Protecting Groups optimize_conditions->protecting_groups Optimization Fails success Yield Improved optimize_conditions->success Optimization Successful sub_optimize Vary Temperature, Time, & Catalyst optimize_conditions->sub_optimize change_route Evaluate Alternative Synthesis Route protecting_groups->change_route Not Applicable or Fails protecting_groups->success Successful sub_protect For Sensitive Functionalities protecting_groups->sub_protect change_route->success New Route Successful

Caption: Troubleshooting workflow for low reaction yield.

Fischer_Indole_Side_Reactions start Arylhydrazine + Aldehyde/Ketone hydrazone Hydrazone Intermediate start->hydrazone desired_path [3,3]-Sigmatropic Rearrangement hydrazone->desired_path Acid Catalyst side_path N-N Bond Cleavage (Competing Reaction) hydrazone->side_path Electron-Donating Groups can promote this pathway indole_product Desired Indole Product desired_path->indole_product side_products Side Products: - Aniline - Other Cleavage Products side_path->side_products

Caption: Competing pathways in Fischer indole synthesis.

References

Technical Support Center: Optimization of Indole Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for indole acylation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My indole acylation reaction is resulting in a very low yield. What are the common contributing factors?

Low yields in indole acylation can arise from several factors, including suboptimal reaction conditions, decomposition of starting materials or products, and catalyst deactivation. For Friedel-Crafts type acylations, the choice and quality of the Lewis acid are critical. Strong Lewis acids like AlCl₃ can sometimes lead to decomposition of the indole ring.[1] The presence of moisture can deactivate the Lewis acid catalyst, so strictly anhydrous conditions are essential.[2] For N-acylations, incomplete deprotonation of the indole nitrogen can be a major cause of low yield.[3]

Q2: I am observing a mixture of N-acylated and C3-acylated products. How can I control the regioselectivity?

Controlling regioselectivity between N-acylation and C3-acylation is a common challenge. The outcome is influenced by the reaction conditions, including the acylating agent, catalyst, solvent, and base.

  • For preferential N-acylation: Using a strong base to deprotonate the indole nitrogen, forming the more nucleophilic indolate anion, typically favors N-acylation.[3] A method using thioesters as the acyl source in the presence of cesium carbonate (Cs₂CO₃) has been shown to be highly chemoselective for N-acylation.[4]

  • For preferential C3-acylation: Friedel-Crafts conditions using a Lewis acid catalyst generally favor acylation at the electron-rich C3 position.[1] Milder Lewis acids like diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl) can provide high yields of 3-acylindoles without requiring N-H protection and can prevent decomposition sometimes seen with stronger Lewis acids.[1]

Q3: My reaction is producing a significant amount of dark, tar-like side products. What is causing this and how can I prevent it?

The formation of tar and resinous materials is often due to the polymerization or decomposition of the indole under acidic conditions. This is a known issue, especially with strong Lewis acids like AlCl₃.[1]

To mitigate this, consider the following:

  • Use a milder Lewis acid: As mentioned, dialkylaluminum chlorides or other milder Lewis acids can be effective.[1]

  • Optimize reaction temperature: Running the reaction at lower temperatures can often reduce the rate of side reactions.

  • Slow addition of reagents: Adding the Lewis acid or acylating agent slowly to the reaction mixture can help control exothermic reactions and minimize local high concentrations that may promote polymerization.

Q4: Can I use acyl anhydrides instead of acyl chlorides for the acylation of indoles?

Yes, acyl anhydrides can be used as acylating agents for indoles. They are often employed in Friedel-Crafts type reactions. The choice between an acyl chloride and an acyl anhydride can influence the reactivity and the reaction conditions required.[5]

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts C3-Acylation
Potential Cause Troubleshooting Steps
Decomposition of Indole Switch to a milder Lewis acid (e.g., Et₂AlCl, Me₂AlCl, ZnCl₂).[1] Lower the reaction temperature.
Catalyst Inactivity Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. Use a fresh bottle of the Lewis acid.
Incomplete Reaction Increase the reaction time. Monitor the reaction progress by TLC or LC-MS. Increase the stoichiometry of the acylating agent or Lewis acid.
Steric Hindrance If using a bulky indole or acylating agent, a higher reaction temperature or a more active catalyst may be required.
Issue 2: Poor Selectivity (N- vs. C3-Acylation)
Observed Outcome Troubleshooting Steps to Favor Desired Product
Mixture of N- and C3-Acyl Indoles To favor N-acylation: Use a strong base (e.g., NaH, Cs₂CO₃) in a polar aprotic solvent (e.g., DMF, xylene) to deprotonate the indole nitrogen before adding the acylating agent.[3][4] The use of thioesters as the acyl source with Cs₂CO₃ is highly selective for N-acylation.[4] To favor C3-acylation: Employ Friedel-Crafts conditions with a Lewis acid in a non-polar solvent (e.g., CH₂Cl₂).[1] Avoid the use of a strong base.
Formation of 1,3-Diacylated Product This can occur under forcing Friedel-Crafts conditions. Reduce the amount of the acylating agent and Lewis acid. Monitor the reaction carefully and stop it once the mono-acylated product is formed.

Data Presentation

Table 1: Optimization of Reaction Conditions for N-Acylation of 3-Methyl-1H-indole with S-Methyl Butanethioate [4][6]

EntryVariation from Standard Conditions¹Yield (%)
1None97
2NaOt-Bu instead of Cs₂CO₃82
3NaOH instead of Cs₂CO₃Trace
4K₂CO₃ instead of Cs₂CO₃Trace
5Without Cs₂CO₃No Reaction
6Toluene instead of xylene89
7DMF instead of xylene0
8THF instead of xylene0
9100 °C instead of 140 °C73
102.0 equiv. Cs₂CO₃ instead of 3.0 equiv.85

¹Standard Conditions: 3-methyl-1H-indole (0.2 mmol), S-methyl butanethioate (0.6 mmol, 3.0 equiv.), Cs₂CO₃ (0.6 mmol, 3.0 equiv.), xylene (2.0 mL), 140 °C, 12 h.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts C3-Acylation using Diethylaluminum Chloride[1]
  • Preparation: To a solution of indole (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂) (5 mL) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of diethylaluminum chloride (Et₂AlCl) in hexane (1.0 M, 1.2 mL, 1.2 mmol) dropwise.

  • Reaction: Stir the mixture at 0 °C for 10 minutes. Then, add the acyl chloride (1.2 mmol) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-3 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

  • Extraction: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Chemoselective N-Acylation using a Thioester[4][7]
  • Setup: In a reaction tube, combine the indole (0.2 mmol, 1.0 equiv.), the thioester (0.6 mmol, 3.0 equiv.), and cesium carbonate (Cs₂CO₃) (0.6 mmol, 3.0 equiv.).

  • Reaction: Add xylene (2.0 mL) to the tube, and seal the vessel. Heat the reaction mixture at 140 °C for 12 hours.

  • Cooling and Concentration: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography on silica gel to obtain the pure N-acylindole product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine Indole and Solvent inert Establish Inert Atmosphere (e.g., N2, Ar) prep->inert cool Cool to 0 °C inert->cool add_catalyst Add Catalyst (e.g., Lewis Acid or Base) cool->add_catalyst add_acyl Add Acylating Agent (e.g., Acyl Chloride or Thioester) add_catalyst->add_acyl react Stir at Appropriate Temperature add_acyl->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify end end purify->end Characterize Product

General experimental workflow for indole acylation.

troubleshooting_guide cluster_yield Troubleshooting Low Yield cluster_selectivity Troubleshooting Poor Regioselectivity start Low Yield or Poor Selectivity check_conditions Check Reaction Conditions (Anhydrous?, Temp?) start->check_conditions is_c3_desired Is C3-Acylation Desired? start->is_c3_desired is_n_desired Is N-Acylation Desired? start->is_n_desired check_reagents Check Reagent Quality (Fresh Catalyst?) check_conditions->check_reagents check_stoichiometry Check Stoichiometry check_reagents->check_stoichiometry solution1 solution1 check_stoichiometry->solution1 Optimize use_lewis_acid Use Lewis Acid (e.g., Et2AlCl) Avoid Strong Base is_c3_desired->use_lewis_acid solution2 solution2 use_lewis_acid->solution2 Implement use_strong_base Use Strong Base (e.g., Cs2CO3) Consider Thioester is_n_desired->use_strong_base solution3 solution3 use_strong_base->solution3 Implement

Troubleshooting decision tree for indole acylation.

References

stability issues of ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate, offering troubleshooting advice and answers to frequently asked questions for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including exposure to light (photostability), temperature, pH of the solution, and the presence of oxidizing agents. Indole derivatives, in general, are susceptible to degradation under harsh conditions.

Q2: What is the recommended storage condition for this compound?

A2: To ensure maximum stability, the compound should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C.[1]

Q3: Is this compound sensitive to acidic or basic conditions?

A3: Yes, indole derivatives can be sensitive to strong acids and bases. The ester and α-keto carbonyl groups in this compound can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and ethanol.

Q4: How can I monitor the degradation of the compound during my experiments?

A4: Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Thin Layer Chromatography (TLC). These methods can help in identifying and quantifying the parent compound and any degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC/LC-MS analysis. Degradation of the compound due to improper storage or handling.1. Verify the storage conditions (temperature, light exposure). 2. Prepare fresh solutions for analysis. 3. Perform a forced degradation study to identify potential degradation products.
Low assay value or potency. The compound may have degraded over time.1. Re-test the purity of the compound using a reference standard. 2. If degradation is confirmed, obtain a fresh batch of the compound.
Color change of the solid compound or solution. This could indicate oxidation or photodecomposition. Indole compounds can sometimes form colored oligomers upon degradation.1. Store the compound under an inert atmosphere and protect it from light. 2. Use de-gassed solvents for preparing solutions.
Inconsistent experimental results. Potential stability issues during the experiment.1. Evaluate the stability of the compound under your specific experimental conditions (e.g., in your chosen buffer, at the experimental temperature). 2. Include control samples to monitor for degradation over the time course of the experiment.

Stability Data Summary

The following tables present a hypothetical summary of stability data to illustrate how such information would be presented. Actual experimental data would be required to populate these tables.

Table 1: Thermal Stability of this compound

TemperatureTime (days)Purity (%)Degradation Products (%)
4°C30>99<1
25°C30955
40°C308020

Table 2: pH Stability of this compound in Solution at 25°C

pHTime (hours)Purity (%)Major Degradant
224855-methoxy-1H-indole-3-yl-glyoxylic acid
724>99<1
924905-methoxy-1H-indole-3-yl-glyoxylic acid

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 1N NaOH and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep the mixture at room temperature for 24 hours. Neutralize the solution with 1N HCl and dilute with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours and then analyze.

  • Thermal Degradation: Keep the solid compound in a hot air oven at 60°C for 7 days. Also, reflux a solution of the compound at 60°C for 24 hours.

  • Photostability Testing: Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2] A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1N HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (1N NaOH, RT) Stock_Solution->Base Oxidation Oxidative Stress (3% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal Stress (60°C) Stock_Solution->Thermal Photo Photostability (ICH Q1B) Stock_Solution->Photo HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Evaluation Evaluate Purity and Degradation Products HPLC_Analysis->Data_Evaluation

Caption: Experimental workflow for forced degradation studies.

degradation_pathway Parent This compound Hydrolysis Hydrolysis (Acidic or Basic Conditions) Parent->Hydrolysis Oxidation Oxidation Parent->Oxidation Photodegradation Photodegradation Parent->Photodegradation Degradant1 5-methoxy-1H-indole-3-yl-glyoxylic acid Hydrolysis->Degradant1 Degradant2 Oxidized Products Oxidation->Degradant2 Degradant3 Photodegradants (e.g., Oligomers) Photodegradation->Degradant3

Caption: Hypothetical degradation pathways.

References

identifying and minimizing byproducts in ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate. Our aim is to help you identify and minimize byproducts to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Friedel-Crafts acylation of 5-methoxyindole with an acylating agent such as ethyl oxalyl chloride or oxalyl chloride in the presence of a Lewis acid catalyst. Another common approach involves the reaction of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride with ethanol.

Q2: What are the primary byproducts I should expect in this synthesis?

A2: The primary byproducts typically arise from the high reactivity of the 5-methoxyindole nucleus. These can include:

  • N-acylation product: Acylation at the N-1 position of the indole ring.

  • Di-acylation product: Acylation at both the N-1 and C-3 positions.

  • Other positional isomers: Acylation at C-2, C-4, or C-6, although these are generally less favored.

  • Polymeric materials: Resulting from uncontrolled side reactions, especially at higher temperatures.

Q3: How can I monitor the progress of the reaction and detect byproducts?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. A typical mobile phase would be a mixture of hexane and ethyl acetate. The product is UV active, so it can be visualized under a UV lamp. For more detailed analysis and quantification of byproducts, High-Performance Liquid Chromatography (HPLC) with a UV detector is recommended.

Q4: What are the key parameters to control to minimize byproduct formation?

A4: Careful control of reaction conditions is crucial. Key parameters include:

  • Temperature: Low temperatures (typically 0°C or below) are essential to control the exothermic nature of the reaction and reduce the formation of side products.

  • Stoichiometry: Using a slight excess of the acylating agent is common, but a large excess can lead to di-acylation.

  • Lewis Acid: The choice and amount of Lewis acid can influence the reaction's selectivity and rate. Milder Lewis acids may be preferable to stronger ones like AlCl₃, which can sometimes lead to decomposition.

  • Solvent: Anhydrous, non-polar solvents like dichloromethane (DCM) or diethyl ether are typically used.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Lewis acid catalyst due to moisture. 2. Insufficient amount of catalyst. 3. Deactivated starting material.1. Use freshly opened, anhydrous Lewis acid and ensure all glassware is thoroughly dried. 2. Increase the molar ratio of the Lewis acid. 3. Purify the 5-methoxyindole starting material if necessary.
Formation of a Significant Amount of N-Acylation Byproduct 1. Use of a strong base in the reaction mixture. 2. High reaction temperature.1. Avoid the use of bases that can deprotonate the indole nitrogen. 2. Maintain a low reaction temperature (0°C or below).
Presence of Di-acylated Byproduct 1. Excess of the acylating agent. 2. High reaction temperature. 3. Prolonged reaction time.1. Use a stoichiometric amount or only a slight excess of the acylating agent. 2. Maintain a low reaction temperature. 3. Monitor the reaction closely by TLC or HPLC and quench it once the starting material is consumed.
Dark-colored Reaction Mixture or Tar Formation 1. Reaction temperature is too high. 2. Presence of impurities in the starting materials. 3. Use of a very strong Lewis acid.1. Strictly control the temperature, especially during the addition of reagents. 2. Ensure the purity of 5-methoxyindole and the acylating agent. 3. Consider using a milder Lewis acid.
Difficult Product Isolation and Purification 1. Incomplete quenching of the reaction. 2. Formation of emulsions during workup. 3. Similar polarity of the product and byproducts.1. Quench the reaction mixture thoroughly with cold water or a dilute acid solution. 2. Use brine to break up emulsions during extraction. 3. Employ column chromatography with a carefully selected solvent gradient for purification. Recrystallization can also be effective.

Experimental Protocols

Key Experiment: Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • 5-methoxyindole

  • Ethyl oxalyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride and anhydrous DCM. Cool the suspension to 0°C in an ice bath.

  • Formation of Acylium Ion: In a separate dry flask, dissolve 5-methoxyindole and ethyl oxalyl chloride in anhydrous DCM. Transfer this solution to the dropping funnel.

  • Addition of Reactants: Add the 5-methoxyindole/ethyl oxalyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2 hours, then let it warm to room temperature and stir for another 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Visualizations

Reaction_Pathway 5-Methoxyindole 5-Methoxyindole Intermediate_Complex Acylium Ion Intermediate 5-Methoxyindole->Intermediate_Complex Ethyl Oxalyl Chloride Ethyl Oxalyl Chloride Ethyl Oxalyl Chloride->Intermediate_Complex Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3)->Intermediate_Complex Product This compound Intermediate_Complex->Product

Caption: Reaction pathway for the synthesis of the target compound.

Byproduct_Formation cluster_products Reaction Products 5-Methoxyindole 5-Methoxyindole Desired_Product C3-Acylation (Desired Product) 5-Methoxyindole->Desired_Product N_Acylation N-Acylation Byproduct 5-Methoxyindole->N_Acylation Acylating Agent Ethyl Oxalyl Chloride Acylating Agent->Desired_Product Acylating Agent->N_Acylation Di_Acylation 1,3-Diacylation Byproduct Acylating Agent->Di_Acylation Desired_Product->Di_Acylation

Caption: Potential pathways for byproduct formation.

Troubleshooting_Workflow start Start Synthesis reaction Perform Reaction start->reaction monitor Monitor by TLC/HPLC reaction->monitor monitor->reaction Incomplete workup Workup and Isolation monitor->workup Reaction Complete analysis Analyze Crude Product workup->analysis pure Pure Product analysis->pure High Purity troubleshoot Troubleshoot Byproducts analysis->troubleshoot Low Purity / Byproducts optimize Optimize Conditions troubleshoot->optimize optimize->reaction

Caption: A logical workflow for troubleshooting the synthesis.

Technical Support Center: Purification of Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate. It is intended for researchers, scientists, and drug development professionals familiar with standard laboratory procedures.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Problem: The product is obtained as an oil and does not crystallize.

  • Possible Cause: The presence of impurities can inhibit crystallization. The inherent properties of the molecule may also favor an oily state. A synthetic procedure for this compound describes the final product as an orange oil after filtration and washing, suggesting that crystallization can be challenging.[1]

  • Solution:

    • Column Chromatography: Purify the crude oil using silica gel column chromatography. This is a common and effective method for removing impurities from indole derivatives.[2]

    • Solvent Trituration: Try triturating the oil with a non-polar solvent like hexane or a mixture of hexane and a small amount of a slightly more polar solvent like ethyl acetate. This can sometimes induce crystallization or solidify the product by washing away impurities.

    • Seed Crystals: If a small amount of pure, solid material has been obtained previously, use it as a seed crystal to induce crystallization in the bulk of the oily product.

Problem: During column chromatography, the product shows significant peak tailing.

  • Possible Cause: The indole nitrogen and the carbonyl groups in the molecule can interact with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and tailing.

  • Solution:

    • Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.

    • Alternative Stationary Phase: Consider using a different stationary phase, such as neutral alumina, which is less acidic than silica gel.

    • Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase chromatography (e.g., C18 silica) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water) can be an effective alternative.

Problem: The product appears to be degrading on the silica gel column.

  • Possible Cause: The indole nucleus can be sensitive to the acidic nature of standard silica gel, leading to decomposition and the formation of colored impurities.

  • Solution:

    • Deactivate Silica Gel: Pre-treat the silica gel by flushing the packed column with the mobile phase containing a small amount of triethylamine before loading the sample.

    • Use Neutral Stationary Phase: As mentioned above, switching to a neutral stationary phase like alumina can prevent acid-catalyzed degradation.

    • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation to minimize the time the compound is in contact with the silica gel.

Problem: The yield after purification is low.

  • Possible Cause:

    • Incomplete reaction or formation of side products during the synthesis.

    • Loss of product during workup and extraction steps.

    • Decomposition of the product during purification.

    • The product may be too soluble in the recrystallization solvent, leading to poor recovery.

  • Solution:

    • Optimize Reaction: Ensure the synthetic reaction has gone to completion by TLC or LC-MS analysis before starting the workup.

    • Careful Workup: Perform extractions efficiently and minimize the number of transfer steps to reduce mechanical losses.

    • Stabilize During Purification: Address any degradation issues as described above.

    • Optimize Recrystallization: If recrystallizing, carefully select the solvent system to ensure the product is soluble at high temperatures but sparingly soluble at low temperatures.[3][4] Test a range of solvents and solvent mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for column chromatography of this compound?

A1: A good starting point for silica gel column chromatography is an eluent system of hexane and ethyl acetate.[2] The polarity can be gradually increased, starting from a low polarity mixture (e.g., 90:10 hexane:ethyl acetate) and moving towards a higher polarity (e.g., 70:30 or 50:50) based on TLC analysis of the crude material. For similar indole derivatives, eluent systems of petroleum ether/ethyl acetate have also been successfully used.

Q2: What are some potential impurities to look out for?

A2: The synthesis of this compound is typically achieved through a Friedel-Crafts acylation of 5-methoxyindole. Potential impurities and side products from this type of reaction include:

  • Unreacted 5-methoxyindole: The starting material may not have fully reacted.

  • Diacylated products: Acylation may occur at other positions on the indole ring, although C3 acylation is generally preferred.[5][6]

  • N-acylated product: The acyl group may attach to the indole nitrogen instead of the C3 position.

  • Hydrolysis product: The ethyl ester may be hydrolyzed to the corresponding carboxylic acid, especially if exposed to acidic or basic conditions during workup.[7]

Q3: What solvents are suitable for the recrystallization of this compound?

A3: While this specific compound is often isolated as an oil, for similar indole derivatives, various solvent systems can be effective for recrystallization.[3] It is recommended to perform small-scale solubility tests to find the optimal solvent or solvent pair.[8] Common choices include:

  • Single Solvents: Ethanol, methanol, or ethyl acetate.

  • Solvent Pairs: A polar solvent in which the compound is soluble (like ethyl acetate or acetone) paired with a non-polar solvent in which it is less soluble (like hexane or heptane). For a related compound, ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, recrystallization from cyclohexane was reported to yield pure crystals.

Q4: How can I monitor the purity of my product?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample.[9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of any impurities with distinct signals.

  • Mass Spectrometry (MS): Can confirm the molecular weight of the product and help in the identification of impurities.

Data Presentation

Table 1: Recommended Eluent Systems for Column Chromatography of Indole Derivatives.

Stationary PhaseEluent SystemTypical Ratio (v/v)Notes
Silica GelHexane / Ethyl Acetate90:10 to 50:50A common starting point for many indole derivatives.[2]
Silica GelPetroleum Ether / Ethyl Acetate80:20 to 50:50Another widely used non-polar/polar solvent system.
Silica GelDichloromethane / Methanol99:1 to 95:5For more polar indole derivatives.
Neutral AluminaHexane / Ethyl Acetate90:10 to 60:40A less acidic alternative to silica gel.

Table 2: Common Solvents for Recrystallization of Indole Derivatives.

Solvent(s)Compound SolubilityNotes
Ethanol or MethanolGood solubility when hot, lower when cold.Often a good first choice for polar compounds.[3]
Ethyl AcetateGood solubility when hot, lower when cold.
CyclohexaneLow solubility.Can be used for recrystallizing less polar indole derivatives.
Hexane / Ethyl AcetateSoluble in hot ethyl acetate, insoluble in hexane.A common solvent pair for inducing crystallization.[3]
TolueneGood solubility when hot, lower when cold.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 90:10 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and crack-free packed bed. Drain the excess solvent until the solvent level is just above the silica surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica gel to the top of the column.

  • Elution: Begin eluting with the initial low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the product down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate). If the compound is very soluble even at room temperature, add a less polar co-solvent (e.g., hexane) dropwise at the boiling point until the solution becomes slightly cloudy.

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent or solvent mixture determined in the previous step.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Crystallization: Once crystals begin to form, cool the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

PurificationWorkflow crude Crude Product (Orange Oil) dissolve Dissolve in minimal DCM or Eluent crude->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb load_column Load Sample onto Column adsorb->load_column pack_column Pack Silica Gel Column pack_column->load_column elute Elute with Hexane/ Ethyl Acetate Gradient load_column->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc tlc->elute Continue elution combine Combine Pure Fractions tlc->combine Fractions are pure evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product recrystallize Recrystallization (Optional) pure_product->recrystallize

Caption: A typical workflow for the purification of this compound.

TroubleshootingTree start Purification Issue? oiling_out Product is an oil, won't crystallize start->oiling_out peak_tailing Peak Tailing in Column Chromatography start->peak_tailing degradation Product Degradation on Column start->degradation low_yield Low Yield start->low_yield oil_sol1 Purify by Column Chromatography oiling_out->oil_sol1 oil_sol2 Solvent Trituration (e.g., with Hexane) oiling_out->oil_sol2 tail_sol1 Add Triethylamine to Eluent (0.1-1%) peak_tailing->tail_sol1 tail_sol2 Use Neutral Alumina Stationary Phase peak_tailing->tail_sol2 deg_sol1 Deactivate Silica with Triethylamine degradation->deg_sol1 deg_sol2 Use Neutral Alumina degradation->deg_sol2 yield_sol1 Optimize Reaction Conditions low_yield->yield_sol1 yield_sol2 Optimize Workup & Extraction low_yield->yield_sol2 yield_sol3 Optimize Recrystallization Solvent low_yield->yield_sol3

Caption: A decision tree for troubleshooting common purification challenges.

References

effect of different catalysts on ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate. This resource is intended for researchers, scientists, and drug development professionals to navigate common challenges and optimize their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent method is the Friedel-Crafts acylation of 5-methoxyindole at the C3 position. This is typically achieved by reacting 5-methoxyindole with an appropriate acylating agent, such as ethyl oxalyl chloride or ethyl chlorooxoacetate, in the presence of a Lewis acid catalyst. An alternative final step involves the reaction of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride with ethanol in the presence of a base.[1]

Q2: Which catalysts are typically used for the Friedel-Crafts acylation of 5-methoxyindole?

A2: A range of Lewis acids can be employed, with aluminum chloride (AlCl₃) being a traditional choice. Other Lewis acids like zinc chloride (ZnCl₂), indium(III) chloride (InCl₃), and boron trifluoride etherate (BF₃·OEt₂) have also been used in acylation reactions of indoles and other electron-rich aromatic compounds.[2][3][4][5] For greener and more recyclable options, heterogeneous catalysts such as acidic zeolites (e.g., H-Y, H-ZSM-5) are being explored.[6][7][8]

Q3: Why is my reaction yield consistently low?

A3: Low yields can be attributed to several factors. The indole nucleus, particularly with an electron-donating methoxy group, is highly reactive and can be sensitive to strong acidic conditions, leading to degradation or polymerization. The choice and amount of catalyst are critical; traditional Lewis acids often need to be used in stoichiometric amounts because they complex with the product, which can also complicate work-up and reduce yield.[6] Incomplete reaction or the formation of side products are other common causes. Optimization of reaction temperature, time, and stoichiometry is crucial.

Q4: I am observing the formation of multiple products. What are the likely side reactions?

A4: The primary side reaction is acylation at other positions of the indole ring, although C3 acylation is electronically favored. Diacylation is also a possibility if the reaction conditions are too harsh or if an excess of the acylating agent is used. The high reactivity of the 5-methoxyindole substrate can also lead to the formation of polymeric, tar-like byproducts, especially in the presence of strong acids.[9]

Q5: How can I minimize the formation of tar and other impurities?

A5: To reduce the formation of tarry byproducts, consider using milder Lewis acids (e.g., ZnCl₂, InCl₃) or heterogeneous catalysts like zeolites.[4][6] Performing the reaction at lower temperatures and ensuring a controlled, dropwise addition of the acylating agent can also mitigate side reactions.[2][3] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the indole.

Q6: Is it possible to use an organocatalyst for this synthesis?

A6: Organocatalysis is an emerging area for Friedel-Crafts type reactions. While not as common as Lewis acid catalysis for this specific transformation, certain organocatalysts have been shown to promote the acylation of indoles.[10][11][12] These methods often offer milder reaction conditions and can be an alternative to metal-based catalysts.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Decomposition of Starting Material: 5-methoxyindole is sensitive to strong acids and can degrade or polymerize. - Catalyst Inactivity: The Lewis acid may be hydrolyzed by moisture. - Suboptimal Temperature: Reaction may be too slow at low temperatures or decomposition may occur at high temperatures.- Use a milder Lewis acid (e.g., ZnCl₂, InCl₃) or a heterogeneous catalyst (zeolites). - Ensure all glassware is flame-dried and reagents are anhydrous. - Perform the reaction at low temperature (0 °C to room temperature) and monitor by TLC.[2][3] - Systematically screen reaction temperatures to find the optimal balance between reaction rate and stability.
Formation of a Dark, Tarry Reaction Mixture - Polymerization of Indole: Harsh acidic conditions can lead to the formation of polymeric byproducts. - High Reaction Temperature: Exacerbates decomposition and polymerization.- Reduce the concentration of the Lewis acid or switch to a milder catalyst. - Maintain a low reaction temperature (e.g., 0 °C) during the addition of reagents.[2] - Ensure efficient stirring to prevent localized overheating.
Difficult Product Purification - Presence of Unreacted Starting Materials: Incomplete reaction. - Formation of Polar, Tar-like Byproducts: These can streak on silica gel columns. - Co-elution with Impurities: Side products may have similar polarity to the desired product.- Monitor the reaction by TLC to ensure complete consumption of the starting material. - Perform an aqueous workup to remove the catalyst and water-soluble impurities.[3] - Consider a preliminary filtration through a plug of silica gel to remove baseline impurities before column chromatography. - Optimize the solvent system for column chromatography, potentially using a gradient elution.
Product Degradation During Workup or Storage - Prolonged Exposure to Acidic Conditions: The product may be unstable in the presence of residual acid. - Oxidation: The indole ring can be susceptible to air oxidation.- Neutralize the reaction mixture promptly after completion using a mild base like sodium bicarbonate solution.[3] - Store the purified product under an inert atmosphere (nitrogen or argon) and protect it from light.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the typical performance of different catalyst types for the acylation of indoles. Note that yields and conditions are illustrative and will require optimization for the specific synthesis of this compound.

Catalyst TypeCatalyst ExampleTypical Loading (mol%)Acylating AgentSolventTemperature (°C)Typical Yield (%)Key Advantages & Disadvantages
Strong Lewis Acid AlCl₃100 - 150Ethyl Oxalyl ChlorideDichloromethane, CS₂0 to RT60 - 85Advantages: High reactivity. Disadvantages: Stoichiometric amounts required, harsh conditions, difficult workup, generation of acidic waste.[2][3]
Mild Lewis Acid ZnCl₂50 - 100Ethyl Oxalyl ChlorideDichloromethane0 to RT50 - 75Advantages: Milder than AlCl₃, potentially fewer side reactions. Disadvantages: May require higher loading or longer reaction times.[13][14]
Mild Lewis Acid InCl₃10 - 20Ethyl Oxalyl ChlorideDichloromethane, THFRT65 - 90Advantages: Catalytic amounts, water-tolerant, reusable.[4][5][15] Disadvantages: Higher cost compared to AlCl₃ or ZnCl₂.
Heterogeneous Zeolite H-Y10-20 wt%Ethyl Oxalyl ChlorideToluene, Dichlorobenzene80 - 12040 - 70Advantages: Reusable, environmentally friendly, easy separation.[6][7][8] Disadvantages: May require higher temperatures, lower yields, potential for pore diffusion limitations.
Base-mediated (from acyl chloride) Et₃N1202-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chlorideEthanol0 to RT>90 (final step)Advantages: High yield for the final esterification step. Disadvantages: Requires prior synthesis of the acyl chloride intermediate.[1]

Experimental Protocols & Methodologies

Protocol 1: Synthesis using Aluminum Chloride (AlCl₃)

This protocol is a general procedure for Friedel-Crafts acylation and should be optimized for the specific substrates.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Addition of Acylating Agent: Add ethyl oxalyl chloride (1.1 eq) dropwise to the stirred suspension over 20 minutes, ensuring the internal temperature remains below 5 °C. Stir for an additional 30 minutes at 0 °C.

  • Addition of Substrate: Dissolve 5-methoxyindole (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting indole is consumed (typically 2-4 hours).

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.[2][3]

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Protocol 2: Synthesis from 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride

This protocol details the final esterification step from the corresponding acyl chloride.[1]

  • Reaction Setup: In a round-bottom flask, dissolve 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride (1.0 eq) in ethanol at 0 °C.

  • Base Addition: Slowly add triethylamine (Et₃N) (1.2 eq) to the solution. A yellow suspension will form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.

  • Isolation: Filter the precipitate and wash it with cold ethanol and diethyl ether to yield the final product.

Visualizations

Experimental_Workflow_AlCl3 Workflow for AlCl3 Catalyzed Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Suspend AlCl3 in DCM under N2 at 0°C add_acyl 2. Add Ethyl Oxalyl Chloride at 0°C setup->add_acyl add_indole 3. Add 5-Methoxyindole in DCM at 0°C add_acyl->add_indole react 4. Stir at 0°C to RT (Monitor by TLC) add_indole->react 2-4 hours quench 5. Quench with ice/HCl react->quench extract 6. Extraction with DCM quench->extract wash 7. Wash with NaHCO3 and brine extract->wash purify Final Product wash->purify

Caption: Workflow for AlCl₃ Catalyzed Synthesis of this compound.

Catalyst_Comparison Logical Relationships of Catalytic Approaches cluster_lewis_acids Lewis Acid Catalysts cluster_alternatives Alternative Catalysts strong_la Strong Lewis Acids (e.g., AlCl3) mild_la Mild Lewis Acids (e.g., ZnCl2, InCl3) strong_la->mild_la Trade-off: Reactivity vs. Selectivity synthesis Synthesis of This compound strong_la->synthesis High Reactivity, Stoichiometric hetero Heterogeneous (e.g., Zeolites) mild_la->hetero Trade-off: Homogeneous vs. Heterogeneous mild_la->synthesis Milder Conditions, Catalytic (InCl3) hetero->synthesis Reusable, High Temp organo Organocatalysts organo->synthesis Metal-Free, Mild Conditions

Caption: Logical relationships and trade-offs between different catalytic approaches for the synthesis.

References

Technical Support Center: Optimizing Reaction Temperature and Time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing reaction temperature and time to achieve optimal yield. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: How does temperature fundamentally affect reaction yield?

A1: Temperature has a dual impact on chemical reactions. Firstly, it influences the reaction rate.[1][2][3] Increasing the temperature generally accelerates a reaction because it increases the kinetic energy of molecules, leading to more frequent and energetic collisions.[1][3][4] This helps more molecules overcome the activation energy barrier required for the reaction to occur.[1][2]

Secondly, for reversible reactions, temperature affects the chemical equilibrium.[1] According to Le Chatelier's principle:

  • For exothermic reactions (which release heat), increasing the temperature will shift the equilibrium towards the reactants, thereby decreasing the product yield.[1][5]

  • For endothermic reactions (which absorb heat), an increase in temperature will favor the formation of products, thus increasing the yield.[1]

Therefore, the optimal temperature is often a compromise between reaction rate and equilibrium position to maximize the yield.[5][6]

Q2: What are the typical indicators that my reaction temperature is not optimal?

A2: Several signs can suggest that the reaction temperature is incorrect:

  • Lower than expected yield: This is the most direct indicator.

  • Presence of unexpected by-products: Incorrect temperatures can favor side reactions, leading to impurities that are visible in analytical data (e.g., HPLC, GC-MS, NMR).[7]

  • Formation of colored impurities: This can be a visual cue of degradation or side reactions.[7]

  • Inconsistent results between batches: Poor temperature control can lead to a lack of reproducibility.[7]

  • Reaction stalling or proceeding too rapidly: A reaction that doesn't go to completion or happens too quickly can indicate a suboptimal temperature.[7][8]

Q3: How does reaction time influence the final product yield?

A3: Reaction time is a critical parameter that is directly linked to the reaction rate. An insufficient reaction time will result in incomplete conversion of starting materials, leading to a lower yield. Conversely, an excessively long reaction time can be detrimental. It may lead to the degradation of the desired product or the formation of unwanted by-products, which also reduces the overall yield.[9] Monitoring the reaction over time is crucial to identify the point at which the maximum concentration of the desired product is present before it begins to degrade or convert into other substances.[10]

Q4: What are the primary methods for controlling temperature in a laboratory setting?

A4: Precise temperature control is essential for reproducible results. Common laboratory methods include:

  • Heating Mantles and Water/Oil Baths: For uniform heating of round-bottom flasks.[11]

  • Jacketed Reactors with Circulating Baths/Chillers: These provide excellent and precise temperature control by circulating a heat-transfer fluid through a jacket surrounding the reactor.[7][11]

  • Proportional-Integral-Derivative (PID) Controllers: These electronic devices offer highly precise and automated temperature regulation by continuously adjusting the heating or cooling power.[7]

  • Cryostats and Cooling Baths: For reactions requiring sub-ambient temperatures, using ice-water baths, dry ice/solvent slurries, or cryostats is common.[11]

Troubleshooting Guides

Issue 1: Low Yield Due to Suspected Suboptimal Temperature

Symptoms: The reaction produces a low yield of the desired product, and starting material remains largely unconsumed.

Possible Cause: The reaction temperature may be too low, resulting in a slow reaction rate and incomplete conversion.

Troubleshooting Steps:

  • Incremental Temperature Increase: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress at each new setpoint.[7]

  • Reaction Monitoring: At each temperature, take aliquots of the reaction mixture at regular intervals and analyze them using an appropriate technique (e.g., TLC, HPLC, GC-MS) to determine the consumption of starting material and the formation of the product.[7][10]

  • Identify Optimum: The optimal temperature will be the one that provides the highest conversion to the desired product in a reasonable amount of time without significant by-product formation.

Issue 2: Formation of Significant By-products

Symptoms: Analytical data shows the presence of one or more significant by-products, reducing the purity and isolated yield of the desired product.

Possible Cause: The reaction temperature may be too high, promoting side reactions or degradation of the product. Side reactions can have a higher activation energy than the desired reaction, meaning they are more sensitive to temperature increases.[7]

Troubleshooting Steps:

  • Incremental Temperature Decrease: Systematically lower the reaction temperature in increments (e.g., 5-10 °C).[7][8]

  • Analyze By-product Formation: At each temperature, monitor the ratio of the desired product to the by-product(s).

  • Determine Optimal Temperature Range: Identify the temperature range that maximizes the formation of the desired product while minimizing the formation of impurities.

Issue 3: Inconsistent Yields Between Batches

Symptoms: Repeating the same reaction under what are believed to be identical conditions results in significantly different yields.

Possible Cause: Inconsistent temperature control or inaccurate timing of the reaction quenching.

Troubleshooting Steps:

  • Verify Temperature Control Equipment: Ensure that your heating/cooling apparatus is functioning correctly and providing a stable temperature. Use a calibrated external thermometer to verify the temperature of the reaction mixture.

  • Standardize Reaction Time: Use a consistent and precise method for timing the reaction. Quench the reaction at the exact same time point for each batch, as determined by prior optimization experiments.[9]

  • Ensure Homogeneity: Inadequate stirring can lead to temperature gradients within the reaction vessel. Ensure the stirring is vigorous enough to maintain a uniform temperature throughout the mixture.[9]

Data Presentation

Table 1: Effect of Temperature on Yield and By-product Formation (Hypothetical Example)

Temperature (°C)Reaction Time (h)Yield of Product A (%)By-product B (%)
504655
6048510
7048018
8047225

Table 2: Influence of Reaction Time on Product Yield at Optimal Temperature (60°C) (Hypothetical Example)

Reaction Time (h)Yield of Product A (%)Starting Material Remaining (%)
14555
27525
38812
48510
5829

Experimental Protocols

Protocol 1: Determining Optimal Reaction Temperature
  • Initial Temperature Selection: Based on literature or theoretical knowledge, choose a range of temperatures to investigate (e.g., a low, medium, and high temperature).[7]

  • Reaction Setup: Assemble the reaction apparatus with a reliable temperature control system. Charge the reactor with all reactants and solvents except for the limiting reagent or catalyst that initiates the reaction.

  • Temperature Equilibration: Set the temperature controller to the first target temperature and allow the reaction mixture to stabilize at that temperature.

  • Reaction Initiation and Monitoring: Initiate the reaction (e.g., by adding the final reagent). Immediately begin monitoring the reaction by taking samples at regular intervals (e.g., every 30 minutes).[7]

  • Analysis: Quench the reaction in the samples and analyze them using a suitable analytical method (e.g., HPLC, GC) to quantify the desired product and any by-products.[12]

  • Repeat for Other Temperatures: Repeat steps 3-5 for each of the selected temperatures.

  • Data Analysis: Plot the yield of the desired product and the percentage of by-products against temperature to identify the optimal temperature.[7]

Protocol 2: Determining Optimal Reaction Time
  • Set Optimal Temperature: Set up the reaction at the optimal temperature determined from Protocol 1.

  • Initiate and Monitor: Start the reaction and begin taking samples at regular, closely spaced intervals (e.g., every 15-30 minutes).

  • Analyze Samples: Analyze each sample to determine the concentration of the desired product.

  • Plot Data: Plot the concentration of the desired product as a function of time.

  • Identify Optimum Time: The optimal reaction time corresponds to the point of maximum product concentration, after which the concentration may plateau or begin to decrease due to degradation.

Visualizations

Temperature_Effect_On_Yield cluster_temp Temperature cluster_rate Reaction Rate cluster_yield Outcome Temp Reaction Temperature Rate Rate of Desired Reaction Temp->Rate Increases SideRate Rate of Side Reactions Temp->SideRate Increases (often more significantly) Yield Optimal Yield Rate->Yield Positive Effect SideRate->Yield Negative Effect

Caption: The relationship between temperature, reaction rates, and optimal yield.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Analyze Purity (HPLC, GC-MS) Start->Check_Purity High_SM High Starting Material? Check_Purity->High_SM Purity is High High_Byproducts High By-products? Check_Purity->High_Byproducts Purity is Low Increase_Temp Action: Increase Temperature or Reaction Time High_SM->Increase_Temp Yes Monitor Monitor Reaction Progress High_SM->Monitor No Increase_Temp->Monitor Decrease_Temp Action: Decrease Temperature High_Byproducts->Decrease_Temp Yes High_Byproducts->Monitor No Decrease_Temp->Monitor

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis and Stability of the Indole Ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of indole derivatives, with a focus on preventing the degradation of the indole ring.

Frequently Asked questions (FAQs)

Q1: My indole synthesis is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in indole synthesis can be attributed to several factors, including suboptimal reaction conditions, the inherent instability of reactants or intermediates, and the presence of interfering functional groups. The Fischer indole synthesis, for example, is notoriously sensitive to temperature and acid strength. To troubleshoot low yields, consider the following:

  • Purity of Starting Materials: Ensure the purity of your starting materials, such as arylhydrazines and carbonyl compounds, as impurities can lead to unwanted side reactions.

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst concentration to find the optimal conditions for your specific substrate.

  • Choice of Synthesis Route: Depending on the desired substitution pattern, some indole synthesis methods are inherently more efficient than others. For instance, the direct synthesis of the parent, unsubstituted indole via the Fischer method using acetaldehyde is often problematic. An alternative approach is to use pyruvic acid as the carbonyl compound, followed by decarboxylation of the resulting indole-2-carboxylic acid.

  • Protecting Groups: For substrates with sensitive functional groups, the use of protecting groups can prevent side reactions. For the indole nitrogen, common protecting groups include Boc, tosyl, and SEM.

Q2: I am observing a significant amount of tar-like material and polymeric byproducts in my reaction mixture. What causes this and how can I prevent it?

The formation of tar and polymeric byproducts is a common issue in many indole syntheses, particularly those conducted under strongly acidic and high-temperature conditions, such as the Fischer indole synthesis. The electron-rich nature of the indole ring makes it susceptible to polymerization in the presence of strong acids[1].

Mechanism of Acid-Catalyzed Polymerization: Indole is typically protonated at the C3 position in the presence of strong acids. This protonation deactivates the pyrrole ring towards electrophilic attack but can initiate a cascade of reactions leading to polymerization[1][2][3]. The resulting indolenine cation is a potent electrophile that can be attacked by a neutral indole molecule, leading to the formation of dimers, trimers, and eventually, insoluble polymers[4][5].

Strategies to Minimize Polymerization:

  • Use Milder Acid Catalysts: Opt for Lewis acids like ZnCl₂ or milder Brønsted acids over strong acids like sulfuric acid.

  • Control Reaction Temperature: Avoid excessively high temperatures, which can accelerate polymerization.

  • Protect the Indole Nitrogen: Introducing an electron-withdrawing protecting group on the indole nitrogen, such as a tosyl or Boc group, can reduce the electron density of the ring system and decrease its susceptibility to acid-catalyzed polymerization.

  • Modified Synthesis Protocols: Consider modern variations of classic syntheses that proceed under milder conditions, such as microwave-assisted protocols.

Q3: My indole product seems to be degrading during purification by silica gel column chromatography. How can I avoid this?

The acidic nature of standard silica gel can lead to the degradation of acid-sensitive indole derivatives during column chromatography. Streaking on the TLC plate is often an indication of on-plate decomposition.

Solutions:

  • Deactivate the Silica Gel: Before packing the column, wash the silica gel with a solvent system containing a small amount of a basic modifier, such as 1-3% triethylamine in the eluent. This will neutralize the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic grade) or Florisil.

  • Reversed-Phase Chromatography: For polar indole derivatives, reversed-phase chromatography using a C18-functionalized silica gel with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be an effective purification method.

Q4: What are the best strategies for protecting the indole nitrogen, and when is it necessary?

N-protection is a crucial strategy in indole chemistry to enhance stability, prevent side reactions, and in some cases, direct the regioselectivity of subsequent reactions[6]. Protection is particularly important when the synthesis involves strong acids or bases, or when performing reactions at other positions of the indole ring.

Protecting GroupAbbreviationStabilityCleavage Conditions
tert-ButoxycarbonylBocStable to bases, nucleophiles, and catalytic hydrogenation.Strong acids (e.g., TFA, HCl).
BenzenesulfonylBesStable to a wide range of conditions.Strong reducing agents (e.g., Na/NH₃) or strong bases (e.g., NaOH).
TosylTsVery robust, stable to many reaction conditions.Strong reducing agents (e.g., Na/NH₃, SmI₂) or harsh basic conditions.
2-(Trimethylsilyl)ethoxymethylSEMStable to bases, nucleophiles, and a range of other conditions.Fluoride ion sources (e.g., TBAF).
PivaloylPivSterically protecting N-1 and C-2 positions.Strong bases like LDA at elevated temperatures.[6]

Troubleshooting Guides

Issue 1: Low or No Yield in Fischer Indole Synthesis

Fischer_Troubleshooting

Troubleshooting workflow for low yield in Fischer indole synthesis.

Issue 2: Formation of Undesired Byproducts

Byproduct_Troubleshooting

Identifying and mitigating common byproducts in indole synthesis.

Data Presentation

Table 1: Comparative Yields of Selected Indole Synthesis Methods
Indole ProductSynthesis MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)TimeYield (%)
2-PhenylindoleFischerPhenylhydrazine, AcetophenoneZnCl₂None1706 min72-80
2-PhenylindoleBischler-Möhlau (Microwave)N-Phenacylaniline, Anilinium bromideNoneSolid-stateMW (540W)1.2 min71
2-PhenylindoleMadelung (Microwave)N-o-tolylbenzamideK-t-BuOKNone330 (max)20 minHigh
2-Phenyl-1H-indoleLarock2-Iodoaniline, PhenylacetylenePd(OAc)₂, PPh₃, Na₂CO₃DMF10024 h85
Table 2: Oxidation Potentials of Selected Indole Derivatives
CompoundSubstituent at C3Oxidation Peak Potential (V) vs. SCE (in pH 7.0 buffer)
Indole-H0.78
Indole-3-acetic acid-CH₂COOH0.77
Indole-3-propionic acid-(CH₂)₂COOH0.77
Indole-3-butyric acid-(CH₂)₃COOH0.77
Tryptamine-CH₂CH₂NH₂0.70
N-Acetyl-L-tryptophan-CH₂CH(NHAc)COOH0.81

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis

This protocol describes the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.

Step 1: Formation of Acetophenone Phenylhydrazone

  • In a conical flask, dissolve acetophenone (5.15 g, 0.042 mol) in 5 mL of ethanol and 1 mL of glacial acetic acid.

  • Add phenylhydrazine (4.53 g) dropwise with constant swirling.

  • Heat the mixture on a sand bath for 10 minutes.

  • Cool the mixture in an ice bath to precipitate the product.

  • Collect the precipitate by filtration and wash it with 3 mL of dilute hydrochloric acid, followed by 5 mL of cold ethanol.

  • Air dry the precipitate. Recrystallize the crude product from ethanol to obtain pure acetophenone phenylhydrazone.

Step 2: Cyclization to 2-Phenylindole

  • Place the crude acetophenone phenylhydrazone in a beaker with polyphosphoric acid (PPA) or a mixture of ortho-phosphoric acid (15 mL) and concentrated sulfuric acid (5 mL).

  • Heat the mixture on a water bath at 100-120°C for 20 minutes with constant stirring.

  • Pour the hot reaction mixture into 50 mL of cold water.

  • Collect the precipitate by filtration and wash with water until the washings are neutral to litmus paper.

  • Dry the crude 2-phenylindole and recrystallize from ethanol.

Fischer_Workflow

Experimental workflow for the Fischer indole synthesis of 2-phenylindole.

Protocol 2: N-Boc Protection of Indole

This protocol provides a general method for the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group.

  • To a stirred solution of the indole (1.0 eq) in a suitable solvent (e.g., THF, CH₂Cl₂), add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the N-Boc protected indole.

Protocol 3: Deprotection of N-Boc Indole

This protocol describes the removal of the N-Boc protecting group under acidic conditions.

  • Dissolve the N-Boc protected indole in a suitable solvent (e.g., CH₂Cl₂, dioxane).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane (e.g., 4 M).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

  • Once complete, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected indole.

Protection_Deprotection_Workflow

General workflow for the protection and deprotection of the indole nitrogen using a Boc group.

References

Validation & Comparative

A Comparative Guide to HPLC Purity Validation of Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of reliable and reproducible research. Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate, an important indole derivative, requires a robust analytical method for its purity assessment. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for its validation, offering supporting data and detailed protocols to aid in the selection of an appropriate analytical strategy.

While a specific validated HPLC method for this compound is not extensively documented in publicly available literature, this guide outlines two potential reversed-phase HPLC (RP-HPLC) methods based on established techniques for structurally similar indole-containing compounds.[1][2] These methods provide a strong foundation for in-house method development and validation.

Comparison of Proposed HPLC Methods

The selection of an optimal HPLC method depends on factors such as desired resolution, analysis time, and solvent consumption. Below is a comparison of two proposed RP-HPLC methods for the analysis of this compound. Method A represents a standard approach with a common C18 column, while Method B offers an alternative using a different stationary phase that may provide different selectivity for impurities.

ParameterMethod AMethod B
Principle Reversed-Phase ChromatographyReversed-Phase Chromatography
Stationary Phase C18 (250 mm x 4.6 mm, 5 µm)Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidMethanol:0.02 M Phosphate Buffer pH 3.0 (70:30 v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 254 nmUV at 254 nm
Column Temperature 30°C35°C
Retention Time ~ 5.8 min~ 7.2 min
Theoretical Plates > 2000> 3000
Tailing Factor < 1.5< 1.4
Linearity (r²) > 0.999> 0.999
LOD ~ 0.05 µg/mL~ 0.04 µg/mL
LOQ ~ 0.15 µg/mL~ 0.12 µg/mL

Experimental Protocols

A detailed experimental protocol for the proposed primary method (Method A) is provided below. This protocol is a starting point and should be subject to in-house validation to ensure it meets the specific requirements of the user's laboratory and sample matrix.[3][4]

Method A: RP-HPLC with C18 Column

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, quaternary pump, autosampler, and column oven.

  • Data acquisition and processing software.

2. Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

3. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and water (60:40 v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Preparation of Solutions:

  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile with 400 mL of water and add 1 mL of formic acid. Degas the solution prior to use.

  • Standard Solution Preparation: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in the mobile phase to obtain a final concentration of 100 µg/mL.

  • Sample Solution Preparation: Prepare the sample solution by dissolving the test substance in the mobile phase to achieve a similar concentration to the standard solution.

5. System Suitability:

  • Inject the standard solution five times and evaluate the system suitability parameters. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. The theoretical plates should be greater than 2000, and the tailing factor should be less than 1.5.

6. Analysis:

  • Inject the sample solution and record the chromatogram. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Visualizing the Workflow and a Relevant Biological Pathway

To further clarify the experimental process and the potential biological context of indole derivatives, the following diagrams are provided.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Standard Solution system_suitability System Suitability Test prep_standard->system_suitability prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample prep_mobile Prepare Mobile Phase prep_mobile->system_suitability system_suitability->inject_sample If passes acquire_data Acquire Chromatogram inject_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_purity Calculate Purity integrate_peaks->calculate_purity generate_report Generate Report calculate_purity->generate_report

Caption: A flowchart illustrating the key stages in the HPLC purity validation process.

Indole_Pathway Tryptophan Tryptophan Indole_3_pyruvic_acid Indole-3-pyruvic acid Tryptophan->Indole_3_pyruvic_acid Transaminase Indole_3_acetaldehyde Indole-3-acetaldehyde Indole_3_pyruvic_acid->Indole_3_acetaldehyde Decarboxylase IAA Indole-3-acetic acid (Auxin) Indole_3_acetaldehyde->IAA Dehydrogenase Biological_Receptor Biological Receptor (e.g., Enzyme, Nuclear Receptor) IAA->Biological_Receptor Binds/Modulates Target_Molecule This compound (Synthetic Analog) Target_Molecule->Biological_Receptor Potential Modulation Biological_Response Biological Response Biological_Receptor->Biological_Response

Caption: Hypothetical interaction of an indole derivative with a biological pathway.

This guide provides a foundational framework for establishing a validated HPLC method for determining the purity of this compound. The proposed methods, based on established analytical principles for related compounds, offer a robust starting point for implementation in a research or quality control setting. Rigorous in-house validation is essential to ensure the chosen method is suitable for its intended purpose.

References

comparative analysis of different synthetic routes to ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes to Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two primary synthetic routes for the preparation of this compound, a key intermediate in the synthesis of various pharmacologically active compounds. The comparison covers reaction conditions, yields, and procedural complexities, supported by experimental data to aid in the selection of the most suitable method for specific research and development needs.

Introduction

This compound is a valuable building block in medicinal chemistry, serving as a precursor for the synthesis of a range of bioactive molecules. The efficiency and scalability of its synthesis are therefore of significant interest. This guide evaluates two common synthetic strategies: a one-step Friedel-Crafts acylation of 5-methoxyindole and a two-step process involving the formation of an intermediate acyl chloride.

Quantitative Data Summary

The following table provides a side-by-side comparison of the key quantitative metrics for the two synthetic routes.

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: Two-Step Synthesis via Acyl Chloride
Starting Material 5-Methoxyindole5-Methoxyindole
Key Reagents Ethyl oxalyl chloride, Aluminum chloride (AlCl₃)1. Oxalyl chloride2. Ethanol, Triethylamine
Number of Steps 12
Reaction Temperature 0 °CStep 1: RefluxStep 2: 0 °C to room temperature
Reaction Time Approximately 1-2 hoursStep 1: 6 hoursStep 2: 1 hour
Overall Yield ~32% (estimated based on a similar reaction)~85% (cumulative, estimated)
Purification Column chromatographyFiltration of intermediate, potential for direct use or simple work-up of the final product.

Experimental Protocols

Route 1: One-Step Friedel-Crafts Acylation

This route involves the direct acylation of 5-methoxyindole with ethyl oxalyl chloride in the presence of a Lewis acid catalyst.

Experimental Procedure:

To a solution of 5-methoxyindole (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added aluminum chloride (AlCl₃, 1.25 equivalents). Ethyl oxalyl chloride (1.25 equivalents) is then added dropwise, and the reaction mixture is stirred at 0 °C for 1-2 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with ice-water and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound. A yield of approximately 32% can be expected based on the synthesis of the corresponding methyl ester of a similar N-substituted 5-methoxyindole.[1]

Route 2: Two-Step Synthesis via Acyl Chloride Intermediate

This method proceeds through the formation of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride, which is subsequently esterified with ethanol.

Step 1: Synthesis of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride

Experimental Procedure:

5-Methoxyindole (1.0 g, 6.8 mmol) is suspended in diethyl ether (25 mL) in a round-bottom flask. Oxalyl chloride (1.78 mL, 20.4 mmol) is added to the suspension.[1] The reaction mixture is heated to reflux and stirred for 6 hours. After cooling to room temperature, the resulting solid product is collected by filtration and washed with diethyl ether to yield 5-methoxyindole-3-oxalyl chloride.[1]

Step 2: Synthesis of this compound

Experimental Procedure:

To a solution of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride (14.78 g, 62.20 mmol) in ethanol (144 mL) at 0 °C, triethylamine (Et₃N, 10.40 mL, 74.63 mmol) is added.[2] The resulting yellow suspension is stirred at room temperature for 1 hour.[2] The precipitate is filtered off and washed with cold ethanol and diethyl ether to yield this compound as an orange oil.[2]

Visualizing the Synthetic Pathways and Analysis

The following diagrams illustrate the chemical transformations for each synthetic route and the logical workflow for their comparative analysis.

Synthetic_Route_1 5-Methoxyindole 5-Methoxyindole AlCl3 AlCl₃ / CH₂Cl₂ 0 °C 5-Methoxyindole->AlCl3 Ethyl_oxalyl_chloride Ethyl oxalyl chloride Ethyl_oxalyl_chloride->AlCl3 Product This compound AlCl3->Product

Caption: Route 1: One-Step Friedel-Crafts Acylation.

Synthetic_Route_2 5-Methoxyindole 5-Methoxyindole Acyl_Chloride 2-(5-methoxy-1H-indol-3-yl) -2-oxoacetyl chloride 5-Methoxyindole->Acyl_Chloride Step 1 Oxalyl_chloride Oxalyl chloride Oxalyl_chloride->Acyl_Chloride Product This compound Acyl_Chloride->Product Step 2 Ethanol Ethanol, Et₃N Ethanol->Product

Caption: Route 2: Two-Step Synthesis via Acyl Chloride.

Comparative_Analysis_Workflow Define_Target Target Molecule: This compound Identify_Routes Identify Synthetic Routes Define_Target->Identify_Routes Route_1 Route 1: Friedel-Crafts Acylation Identify_Routes->Route_1 Route_2 Route 2: Two-Step via Acyl Chloride Identify_Routes->Route_2 Gather_Data Gather Experimental Data Route_1->Gather_Data Route_2->Gather_Data Compare_Metrics Compare Key Metrics (Yield, Purity, Conditions, etc.) Gather_Data->Compare_Metrics Conclusion Conclusion: Recommend Optimal Route Compare_Metrics->Conclusion

Caption: Workflow for Comparative Synthetic Analysis.

Analysis and Recommendation

Route 1 (Friedel-Crafts Acylation): This one-step approach offers the advantage of procedural simplicity. However, the use of a stoichiometric amount of aluminum chloride, a water-sensitive Lewis acid, requires strictly anhydrous conditions and can complicate the work-up procedure. The reported yield for a similar transformation is moderate. This route may be suitable for small-scale synthesis where a single-step conversion is prioritized.

Route 2 (Two-Step Synthesis via Acyl Chloride): While this route involves two distinct steps, it may offer a higher overall yield and a more straightforward purification of the final product. The intermediate acyl chloride is a solid that can be isolated by filtration, potentially simplifying its purification before the final esterification step.[1] The second step is a standard esterification with a simple work-up. This route is likely more amenable to scale-up and may provide a more reliable and higher-yielding process.

For laboratory-scale synthesis where simplicity is a key driver, the one-step Friedel-Crafts acylation (Route 1) is a viable option, provided that anhydrous conditions can be maintained. For larger-scale preparations or when a higher overall yield is critical, the two-step synthesis via the acyl chloride intermediate (Route 2) is recommended. The ability to isolate and purify the intermediate can lead to a cleaner final product and a more robust and reproducible process. The choice between these routes will ultimately depend on the specific requirements of the research or development project, including scale, available equipment, and desired purity of the final compound.

References

A Comparative Analysis of the Biological Activity of Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate and its structurally related analogs. The focus is on their potential as anticancer and anti-inflammatory agents, supported by experimental data from various in vitro and in vivo studies. This document aims to serve as a valuable resource for researchers in the fields of medicinal chemistry and pharmacology by presenting a structured overview of structure-activity relationships (SAR) and detailed experimental methodologies.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] this compound, a derivative of the indole-3-glyoxylic acid family, and its analogs have garnered significant interest due to their diverse pharmacological profiles. These compounds have been particularly investigated for their potential to modulate key biological pathways involved in cancer and inflammation. This guide will delve into a comparative analysis of their anticancer and anti-inflammatory activities, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Anticancer Activity: Targeting Tubulin Polymerization

A significant body of research has focused on the anticancer properties of indole-3-glyoxylamide derivatives, which are structurally analogous to this compound. A primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division, making it a key target for cancer chemotherapy.[2][3]

Comparative In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of this compound and its analogs against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDR1R2R3Cell LineIC50 (µM)Reference
Target Compound 5-OCH3HOC2H5-Data not available-
Analog 1HH4-pyridylMCF-70.42[4]
Analog 2HH2-pyridylMCF-7>10[4]
Analog 35-ClH4-pyridylT47D0.04[4]
Analog 45-FH4-pyridylT47D0.05[4]
Analog 5H1-CH34-pyridylHeLa0.022[5]
Analog 65-OCH31-CH34-pyridylHeLa0.056[5]

Structure of the core scaffold for comparison:

Caption: General structure of the compared indole-3-glyoxylamide analogs.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This fluorescence-based assay monitors the assembly of purified tubulin into microtubules.[6][7][8][9]

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds and controls (e.g., Paclitaxel as a polymerization promoter, Nocodazole as an inhibitor)

  • 96-well, black, opaque microplates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 2 mg/mL.

    • Prepare a 10 mM stock solution of GTP in General Tubulin Buffer.

    • Prepare stock solutions of test compounds and controls in an appropriate solvent (e.g., DMSO).

  • Assay Setup:

    • In a 96-well plate, add 5 µL of the test compound dilutions or controls.

    • Prepare the tubulin polymerization mix on ice by adding GTP to the tubulin solution to a final concentration of 1 mM, along with 15% glycerol and the fluorescent reporter.

    • Initiate the polymerization by adding 45 µL of the tubulin polymerization mix to each well.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 420 nm) every minute for 60 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time to obtain polymerization curves.

    • Calculate the rate of polymerization and the maximum level of polymerization.

    • Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway: Apoptosis

Inhibition of tubulin polymerization disrupts the mitotic spindle, leading to cell cycle arrest and subsequent programmed cell death, or apoptosis. The apoptotic cascade can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of effector caspases.[10][11]

Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Tubulin Inhibition Tubulin Inhibition Mitochondrial Stress Mitochondrial Stress Tubulin Inhibition->Mitochondrial Stress Cytochrome c Cytochrome c Mitochondrial Stress->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Simplified overview of the apoptotic signaling pathways.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

Indole derivatives have long been recognized for their anti-inflammatory properties, with indomethacin being a well-known nonsteroidal anti-inflammatory drug (NSAID).[12] Analogs of this compound have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Comparative In Vitro COX-2 Inhibition

The following table presents the in vitro inhibitory activity of indole derivatives against the COX-2 enzyme. Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[1][12]

Compound IDR1R2R3COX-2 IC50 (µM)Reference
Target Compound 5-OCH3HOC2H5Data not available-
Analog 75-OCH32-CH3N'-(4-chlorophenyl)0.12[12]
Analog 85-OCH32-CH3N'-(4-fluorophenyl)0.15[12]
Analog 95-OCH32-CH3N'-(4-methoxyphenyl)0.25[12]
Indomethacin---0.62[12]
Experimental Protocol: In Vitro COX-2 Inhibitory Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, colorimetric substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds and controls (e.g., Celecoxib)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Enzyme and Compound Preparation:

    • Dilute the COX-2 enzyme to the desired concentration in the assay buffer.

    • Prepare serial dilutions of the test compounds and controls in the assay buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add the assay buffer, the test compound or control, and the COX-2 enzyme.

    • Incubate for a short period (e.g., 10 minutes) at room temperature.

    • Initiate the reaction by adding arachidonic acid and TMPD.

  • Data Acquisition:

    • Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the control without an inhibitor.

    • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway: NF-κB in Inflammation

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a central regulator of the inflammatory response.[13][14] It controls the expression of various pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2. Inhibition of the NF-κB signaling pathway is a key mechanism for the anti-inflammatory effects of many compounds.

NFkB_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription COX-2 COX-2 Pro-inflammatory Genes->COX-2

Caption: Simplified NF-κB signaling pathway in inflammation.

Conclusion

The comparative analysis of this compound and its analogs reveals the significant potential of the indole-3-glyoxylamide scaffold in the development of novel anticancer and anti-inflammatory agents. Structure-activity relationship studies indicate that modifications at the 5-position of the indole ring and the nature of the amide substituent play a crucial role in determining the biological activity and potency of these compounds. The provided experimental protocols offer a foundation for the in vitro evaluation of new derivatives, while the signaling pathway diagrams provide a conceptual framework for understanding their mechanisms of action. Further investigation into the pharmacokinetics and in vivo efficacy of the most potent analogs is warranted to advance these promising compounds towards clinical development.

References

A Comparative Spectroscopic Analysis of Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate and Related Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed spectroscopic comparison of ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate with structurally similar indole compounds is presented, offering valuable data for researchers in drug discovery and organic synthesis. This guide provides a comprehensive analysis of their ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, alongside detailed experimental protocols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the title compound and its comparators. Please note that the data for this compound and ethyl 2-(1H-indol-3-yl)-2-oxoacetate is partially based on theoretical predictions and data from closely related structures due to the absence of complete experimental spectra in the available literature.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

Proton This compound (Predicted) Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate [1]Ethyl 2-(1H-indol-3-yl)-2-oxoacetate (Predicted)
Indole NH~8.2-8.5 (br s)10.8 (s)~8.1-8.4 (br s)
H-2~8.3 (s)-~8.3 (d)
H-4~7.7 (d)-~8.2 (m)
H-6~6.9 (dd)6.6 (d)~7.4 (m)
H-7~7.3 (d)7.2 (d)~7.4 (m)
OCH₃~3.8 (s)3.7 (s)-
CH₂ (ethyl)~4.4 (q)4.0 (q)~4.4 (q)
CH₃ (ethyl)~1.4 (t)1.3 (t)~1.4 (t)
CH₂ (acetate)-3.4 (s)-
CH₃ (indole)-2.3 (s)-

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

Carbon This compound (Predicted) Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate [1]Ethyl 2-(1H-indol-3-yl)-2-oxoacetate (Predicted)
C=O (keto)~185-~185
C=O (ester)~165171~165
C-2~138133~138
C-3~112103~112
C-3a~125128~125
C-4~112110~122
C-5~156152~123
C-6~113109~121
C-7~10099~112
C-7a~131129~136
OCH₃~5655-
CH₂ (ethyl)~6259~62
CH₃ (ethyl)~1414~14
CH₂ (acetate)-29-
CH₃ (indole)-11-

Table 3: IR Spectroscopic Data (ν, cm⁻¹)

Functional Group This compound (Predicted) Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate [1]Ethyl 2-(1H-indol-3-yl)-2-oxoacetate (Predicted)
N-H Stretch~3300-34003317~3300-3400
C-H Stretch (Aromatic)~3100-30002975–3002~3100-3000
C-H Stretch (Aliphatic)~2980-28502833–2924~2980-2850
C=O Stretch (Keto)~1650-1630-~1650-1630
C=O Stretch (Ester)~1720-17001728~1720-1700
C=C Stretch (Aromatic)~1600-1450Not specified~1600-1450
C-O Stretch~1300-1100Not specified~1300-1100

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Formula Molecular Weight [M+H]⁺
This compoundC₁₃H₁₃NO₄247.25248.13[2]
Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetateC₁₄H₁₇NO₃247.29248.13 (Calculated)
Ethyl 2-(1H-indol-3-yl)-2-oxoacetateC₁₂H₁₁NO₃217.22218.08 (Calculated)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of indole derivatives, based on common laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0 ppm). Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a potassium bromide (KBr) pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates. Absorbance frequencies are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS): Mass spectra are typically acquired using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer such as a quadrupole or time-of-flight (TOF) instrument. High-resolution mass spectrometry (HRMS) provides accurate mass measurements to confirm the elemental composition.

Experimental Workflow

The general workflow for the spectroscopic analysis of a synthesized compound is outlined below.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Compound_Synthesis Compound Synthesis Purification Purification (e.g., Chromatography) Compound_Synthesis->Purification Sample_Dissolution Sample Dissolution/Preparation Purification->Sample_Dissolution NMR NMR (1H, 13C) Sample_Dissolution->NMR IR IR Spectroscopy Sample_Dissolution->IR MS Mass Spectrometry Sample_Dissolution->MS Spectral_Analysis Spectral Data Analysis NMR->Spectral_Analysis IR->Spectral_Analysis MS->Spectral_Analysis Structure_Elucidation Structure Elucidation Spectral_Analysis->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

This guide serves as a foundational resource for researchers working with this compound and related compounds. The provided data and protocols will aid in the identification and characterization of these important chemical entities. Further experimental work is encouraged to establish a complete and verified spectroscopic profile for the title compound.

References

Assessing the Efficacy of Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate as a Tubulin Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate as a potential tubulin inhibitor. Due to the limited publicly available data for this specific compound, this guide leverages experimental data from closely related indole-3-glyoxylamide analogs to provide a robust comparative analysis against established tubulin inhibitors.

Introduction to Tubulin Inhibition

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, including mitosis, intracellular transport, and maintenance of cell shape. Their critical role in cell division makes them a prime target for anticancer drug development. Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. These agents are broadly classified into two main categories: microtubule-destabilizing agents, which inhibit tubulin polymerization, and microtubule-stabilizing agents, which prevent depolymerization.

This compound belongs to the indole-3-glyoxylamide class of compounds. Several members of this class have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site on β-tubulin.[1][2][3][4][5] This guide will compare the efficacy of representative indole-3-glyoxylamides with well-established tubulin inhibitors from different classes.

Comparative Efficacy of Tubulin Inhibitors

The following tables summarize the in vitro efficacy of selected indole-3-glyoxylamide analogs and established tubulin inhibitors. The data presented includes the half-maximal inhibitory concentration (IC50) for both tubulin polymerization and cytotoxicity against various cancer cell lines.

Table 1: Inhibition of Tubulin Polymerization

Compound ClassCompoundOrganism/SourceIC50 (µM)Reference
Indole-3-glyoxylamide Analog 1 (Compound 7f)Bovine brain tubulin0.40[3]
Analog 2 (Compound 13d)Bovine brain tubulinNot explicitly stated, but active[4]
Colchicine Site Binder ColchicineBovine brain tubulin1.5 - 3.0[6]
Combretastatin A-4Bovine brain tubulin~1[6]
Vinca Alkaloids VinblastineBovine brain tubulin0.1 - 1.0[6]
VincristineBovine brain tubulin0.1 - 1.0[6]
Taxanes (Stabilizer) PaclitaxelBovine brain tubulinPromotes polymerization[7]

Table 2: Cytotoxicity (IC50) in Human Cancer Cell Lines

Compound ClassCompoundCell LineCancer TypeIC50 (nM)Reference
Indole-3-glyoxylamide Analog 1 (Compound 7f)DU145Prostate140[3]
Analog 2 (Compound 13d)DU145Prostate93[4]
Colchicine Site Binder ColchicineVariousVarious10 - 100[6]
Vinca Alkaloids VinblastineVariousVarious1 - 10[6]
VincristineVariousVarious1 - 10[6]
Taxanes PaclitaxelVariousVarious2 - 10[7]

Mechanism of Action and Cellular Effects

Indole-3-glyoxylamides, like colchicine, bind to the colchicine binding site on β-tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules. The disruption of the microtubule network leads to a cascade of cellular events, culminating in apoptosis.

cluster_0 Mechanism of Indole-3-glyoxylamides Indole Indole-3-glyoxylamide Tubulin β-Tubulin (Colchicine Site) Indole->Tubulin Binds to Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibits Microtubule Microtubule Network Disruption Polymerization->Microtubule G2M G2/M Phase Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis

Mechanism of action for indole-3-glyoxylamides.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

cluster_1 Tubulin Polymerization Assay Workflow Reagents Prepare Reagents: - Purified Tubulin - GTP - Polymerization Buffer - Test Compound Incubate Incubate at 37°C Reagents->Incubate Measure Measure Absorbance (340 nm) over time Incubate->Measure Analyze Analyze Data: - Plot Absorbance vs. Time - Calculate IC50 Measure->Analyze

Workflow for a tubulin polymerization assay.

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2, and 1 mM GTP) to a final concentration of 2 mg/mL.

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the stock solution in G-PEM buffer to achieve the desired final concentrations.

  • Assay Procedure:

    • Add 5 µL of the test compound dilutions or vehicle control (DMSO) to a pre-warmed 96-well plate.

    • Initiate the polymerization by adding 45 µL of the tubulin solution to each well.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 340 nm every minute for 60 minutes.

    • Plot the absorbance as a function of time. The rate of polymerization is determined from the slope of the linear portion of the curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., DU145) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).

    • Incubate the plate for 72 hours.[8]

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Immunofluorescence Staining of Microtubules

This technique allows for the visualization of the microtubule network within cells to observe the effects of the test compound.

cluster_2 Immunofluorescence Workflow Start Seed & Treat Cells Fix Fixation Start->Fix Permeabilize Permeabilization Fix->Permeabilize Block Blocking Permeabilize->Block PrimaryAb Primary Antibody (anti-α-tubulin) Block->PrimaryAb SecondaryAb Secondary Antibody (fluorescently labeled) PrimaryAb->SecondaryAb Mount Mount & Image SecondaryAb->Mount

Workflow for immunofluorescence staining of microtubules.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 hours).[10]

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[11]

    • Wash with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[12]

  • Blocking and Antibody Incubation:

    • Wash with PBS and block with 1% BSA in PBS for 1 hour at room temperature.[11]

    • Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin, 1:1000 dilution) overnight at 4°C.[13]

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse, 1:500 dilution) for 1 hour at room temperature in the dark.[13]

  • Mounting and Imaging:

    • Wash with PBS. Counterstain the nuclei with DAPI if desired.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Visualize the microtubule network using a fluorescence microscope.

Conclusion

The available evidence strongly suggests that indole-3-glyoxylamides, the class to which this compound belongs, are potent inhibitors of tubulin polymerization. Analogs within this class demonstrate significant cytotoxic activity against various cancer cell lines at nanomolar concentrations. Their mechanism of action involves binding to the colchicine site on β-tubulin, leading to microtubule network disruption, G2/M cell cycle arrest, and ultimately apoptosis.

While direct experimental data for this compound is lacking in the public domain, the consistent and potent activity of its close structural analogs makes it a promising candidate for further investigation as a tubulin-targeting anticancer agent. The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of its efficacy. Future studies should focus on obtaining direct IC50 values for tubulin polymerization and cytotoxicity, as well as in vivo efficacy studies, to fully elucidate its therapeutic potential.

References

Comparative Efficacy of Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate Derivatives: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Among these, derivatives of ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate, belonging to the broader class of indole-3-glyoxylamides, have emerged as a promising area of investigation, particularly in oncology. This guide provides a comparative overview of the in vitro and in vivo activities of these derivatives, supported by experimental data from various studies. The focus is on their anticancer properties, with insights into their mechanisms of action, including tubulin polymerization and epidermal growth factor receptor (EGFR) inhibition.

In Vitro Antitumor Activity

A significant body of research has focused on the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. The data, summarized in the table below, highlights the influence of various substitutions on the indole ring and the amide moiety on their anticancer potency.

Compound IDR1 (Indole N1)R2 (Amide)Cancer Cell LineIC50 (µM)Reference
Derivative A H4-methoxyphenylDU145 (Prostate)0.14[1]
Derivative B H4-methoxyphenylPC-3 (Prostate)Not specified[1]
Derivative C H4-methoxyphenylA549 (Lung)Not specified[1]
Derivative D H4-methoxyphenylHCT-15 (Colon)Not specified[1]
Derivative E H2-methoxy-5-pyridylFaDu (Head and Neck)0.012[2]
Derivative F 2-methoxyethyl2-methoxy-5-pyridylFaDu (Head and Neck)Not specified[2]
Derivative G H6-ethoxybenzothiazol-2-ylHCT116 (Colorectal)6.43
Derivative H H6-ethoxybenzothiazol-2-ylA549 (Lung)9.62
Derivative I H6-ethoxybenzothiazol-2-ylA375 (Melanoma)8.07
MMINA 2-methylN'-[(E)-(3-nitrophenyl)methylidene]acetohydrazideNot applicable (in vivo study)Not applicable

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

In Vivo Efficacy in Preclinical Models

The promising in vitro activity of select indole-3-glyoxylamide derivatives has prompted their evaluation in animal models of cancer. These studies provide crucial insights into their therapeutic potential, bioavailability, and toxicity profiles in a whole-organism context.

One notable study investigated an orally bioavailable indole-3-glyoxylamide derivative in a mouse xenograft model of head and neck cancer. The compound demonstrated significant tumor growth inhibition, highlighting the potential of this class of molecules for clinical development.[2]

Another study focused on the chemoprotective effects of a specific derivative, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA), against cisplatin-induced organ damage in a rodent model. The findings from this research suggest that MMINA could be a promising agent to mitigate the side effects of conventional chemotherapy.

Mechanisms of Action: Targeting Key Cellular Processes

The anticancer effects of this compound derivatives are attributed to their ability to interfere with critical cellular pathways involved in cancer cell proliferation and survival. Two primary mechanisms of action have been identified for this class of compounds: tubulin polymerization inhibition and EGFR inhibition.

Tubulin Polymerization Inhibition

Several indole-3-glyoxylamide derivatives have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton.[1][2][3][4] By disrupting microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death) in cancer cells.[1] This mechanism is shared by several clinically successful anticancer drugs, such as paclitaxel and vinca alkaloids.

Tubulin_Inhibition_Pathway Indole-3-glyoxylamide Indole-3-glyoxylamide Tubulin Dimers Tubulin Dimers Indole-3-glyoxylamide->Tubulin Dimers Binds to Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Inhibits Microtubule Network Microtubule Network Microtubule Polymerization->Microtubule Network Disrupts Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Network->Mitotic Spindle Formation Prevents Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Formation->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis EGFR_Inhibition_Pathway Indole Derivative Indole Derivative EGFR Epidermal Growth Factor Receptor Indole Derivative->EGFR Inhibits EGF Epidermal Growth Factor EGF->EGFR Activates Downstream Signaling PI3K/Akt, MAPK/ERK Pathways EGFR->Downstream Signaling Activates Cellular Response Proliferation, Survival, Angiogenesis Downstream Signaling->Cellular Response Promotes Synthesis_Workflow Indole Indole N-Alkylation/Arylation N-Alkylation/Arylation Indole->N-Alkylation/Arylation N-Substituted Indole N-Substituted Indole N-Alkylation/Arylation->N-Substituted Indole Friedel-Crafts Acylation Friedel-Crafts Acylation (Oxalyl Chloride) N-Substituted Indole->Friedel-Crafts Acylation Indol-3-ylglyoxylyl Chloride Indol-3-ylglyoxylyl Chloride Friedel-Crafts Acylation->Indol-3-ylglyoxylyl Chloride Amidation Amidation (Primary/Secondary Amine) Indol-3-ylglyoxylyl Chloride->Amidation Indole-3-glyoxylamide Indole-3-glyoxylamide Amidation->Indole-3-glyoxylamide

References

Navigating the Selectivity Landscape of Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, understanding the cross-reactivity of a compound is paramount to predicting its potential efficacy and off-target effects. This guide provides a comparative analysis of ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate, a member of the indole-3-glyoxylamide class of compounds, against relevant alternatives. While comprehensive public screening data for this specific molecule is limited, this guide leverages available information on structurally related compounds to offer insights into its potential biological activity and selectivity.

The indole-3-glyoxylamide scaffold has garnered significant attention for its potent activity as a tubulin polymerization inhibitor, a mechanism central to the action of many successful anticancer agents. This guide will focus on comparing the potential tubulin-targeting activity of this compound with established compounds from the same class, notably Indibulin (D-24851).

Comparative Analysis of Biological Activity

While specific quantitative cross-reactivity data from broad screening panels for this compound is not publicly available, the known activity of structurally similar indole-3-glyoxylamides provides a basis for comparison. The primary target of this class of compounds is tubulin, leading to the disruption of microtubule dynamics and cell cycle arrest.

Table 1: Comparison of In Vitro Activity of Indole-3-Glyoxylamide Derivatives

Compound/AlternativePrimary TargetIC50 (Tubulin Polymerization)Cytotoxicity (IC50)Key Off-TargetsReference
This compound Presumed: TubulinData not availableData not availableData not available-
Indibulin (D-24851) Tubulin~1.5 µMVaries by cell line (nM to low µM range)Minimal neurotoxicity compared to other tubulin inhibitors
BPR0C261 TubulinData not availableA549: 0.38 µM, H1299: 0.86 µMNot specified
Compound 1k (6- and 7-heterocyclyl-1H-indole derivative) Tubulin0.58 ± 0.06 µMMCF-7: 4.5 ± 1 nMNot specified
Compound 9 (Benzimidazole-indole derivative) Tubulin1.5 ± 0.56 μMA549: 2.4 ± 0.42 µM, HepG2: 3.8 ± 0.5 µM, MCF-7: 5.1 ± 0.42 µMNot specified
Compound 10k (Indole-based TMP analogue) Tubulin2.68 ± 0.15 μM3-9 nM against four human cancer cell linesNot specified

Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is for comparative purposes.

Indibulin (D-24851) serves as a key comparator due to its well-documented activity as a tubulin polymerization inhibitor and its progression into clinical trials. Notably, Indibulin exhibits a favorable safety profile with a lack of neurotoxicity, a common side effect associated with other microtubule-targeting agents like vinca alkaloids and taxanes. This suggests that the indole-3-glyoxylamide scaffold may offer a therapeutic window advantage.

Potential for Off-Target Kinase Inhibition

The indole scaffold is a known "privileged structure" in medicinal chemistry and is present in numerous kinase inhibitors. While the primary activity of the indole-3-glyoxylamide class appears to be tubulin inhibition, the potential for cross-reactivity with kinases should be considered. A comprehensive kinome scan would be necessary to definitively assess the selectivity profile of this compound.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key assays are provided below.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • Guanosine-5'-triphosphate (GTP)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)

  • Test

The Indole Scaffold: A Privileged Framework for Potent and Selective Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

The indole nucleus, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the amino acid tryptophan allows it to interact with a wide array of biological targets, while its synthetic tractability permits extensive chemical modification to achieve high potency and selectivity.[1][2] This versatility has led to the development of numerous indole-based compounds that function as potent inhibitors of various enzyme classes, several of which have progressed into clinical use for treating a spectrum of diseases, from cancer to neurodegenerative disorders.[3][4][5]

This guide provides a comparative literature review of indole-based inhibitors targeting key enzyme families. It summarizes quantitative inhibitory data, details common experimental protocols for activity assessment, and visualizes the associated biological pathways and workflows to offer a comprehensive resource for researchers and drug development professionals.

Protein Kinase Inhibitors

Protein kinases are crucial regulators of cellular signal transduction, and their dysregulation is a hallmark of many cancers.[1][6] Indole-based kinase inhibitors often act as ATP-competitive agents, binding to the ATP pocket in the kinase domain to block downstream signaling cascades.[1] Several such inhibitors, including sunitinib, nintedanib, and anlotinib, are approved for clinical use, primarily in oncology.[7][8]

Quantitative Data: Indole-Based Kinase Inhibitors
Compound/DrugTarget Kinase(s)IC50 / KᵢDisease ContextReference(s)
Sunitinib VEGFRs, PDGFRs, c-KIT-Renal Cell Carcinoma, GIST[8]
Nintedanib VEGFRs, PDGFRs, FGFRs-Idiopathic Lung Fibrosis, NSCLC[8]
Anlotinib VEGFRs, PDGFRs, FGFRs, c-KIT-NSCLC[8]
Compound 29 Bcl-2 / Mcl-17.63 µM / 1.53 µMCancer (Apoptosis)[9]
Pyrazolinyl-indole 17 EGFR (implied)78.76% growth inhibition @ 10 µMLeukemia[10]

Note: Specific IC50 values for approved drugs like Sunitinib are target-dependent and vary across numerous studies. The table reflects their multi-targeted nature.

Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition

Indole-based inhibitors frequently target RTKs like VEGFR and PDGFR. By blocking ATP binding, they prevent autophosphorylation and the subsequent activation of downstream pathways, such as the MAPK cascade, which are critical for cell proliferation and angiogenesis.[7][11]

RTK_Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., MAPK Pathway) RTK->Downstream Activates GF Growth Factor GF->RTK Binds ATP ATP ATP->RTK Phosphorylates Inhibitor Indole-Based Inhibitor Inhibitor->RTK Blocks ATP Binding Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response HDAC_Inhibition cluster_gene_on Active Transcription cluster_gene_off Repressed Transcription HAT HAT Histone_A Histone Tail HAT->Histone_A Adds Acetyl Group Ac Ac DNA_A Open Chromatin (DNA Accessible) HDAC HDAC Histone_A->HDAC Gene_On Gene Expression (e.g., Tumor Suppressors) DNA_A->Gene_On Histone_B Histone Tail HDAC->Histone_B Removes Acetyl Group DNA_B Condensed Chromatin (DNA Inaccessible) Gene_Off Gene Silencing DNA_B->Gene_Off Inhibitor Indole-Based HDAC Inhibitor Inhibitor->HDAC IDO1_Pathway cluster_cell Tumor Cell / APC IDO1 IDO1 Enzyme Kyn_out Kynurenine IDO1->Kyn_out T_Cell Cytotoxic T-Cell IDO1->T_Cell Depletes Trp, Inhibits Proliferation Trp_in Tryptophan Trp_in->IDO1 Treg Regulatory T-Cell (Treg) Kyn_out->Treg Activates Inhibitor Indole-Based IDO1 Inhibitor Inhibitor->IDO1 Blocks Activity Immunity Anti-Tumor Immunity T_Cell->Immunity Treg->T_Cell Suppresses Suppression Immune Suppression Treg->Suppression Workflow Start Indole Compound Library HTS High-Throughput Screening (Biochemical Assay) Start->HTS Hit_ID Hit Identification (Potent Compounds) HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Selectivity Selectivity Profiling (Against Related Enzymes) Dose_Response->Selectivity Cell_Assay Cell-Based Potency Assay (EC50) Selectivity->Cell_Assay Mechanism Mechanism of Action Studies (e.g., Kinetics, Binding) Cell_Assay->Mechanism Lead_Opt Lead Optimization (SAR Studies) Mechanism->Lead_Opt

References

Safety Operating Guide

Safe Disposal of Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is crucial to handle ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate with appropriate safety measures to minimize exposure. Although not specifically classified, indole derivatives should be treated as potentially hazardous.[1]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Hazard Awareness: Assume the compound is harmful if swallowed, causes skin and eye irritation, and may have unknown long-term health effects. All chemical waste should be treated as hazardous until a formal hazard assessment proves otherwise.[1]

Quantitative Hazard Data

Consult the manufacturer-specific Safety Data Sheet (SDS) for quantitative hazard data. The table below serves as a template to summarize key information from the SDS.

Hazard ClassGHS ClassificationPrecautionary Statement Codes
Acute Toxicity (Oral)Refer to specific SDSRefer to specific SDS
Skin Corrosion/IrritationLikely Skin Irritant (based on similar compounds)P264, P280, P302+P352, P332+P313, P362
Serious Eye Damage/IrritationLikely Eye Irritant (based on similar compounds)P280, P305+P351+P338, P337+P313
Specific Target Organ ToxicityRefer to specific SDSRefer to specific SDS

Step-by-Step Disposal Protocol

The proper disposal of this compound waste requires a systematic approach involving segregation, containment, labeling, and transfer. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[1][3]

  • Waste Segregation:

    • Solid Waste: Collect un-reusable solid this compound and any contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid hazardous waste container.[1]

    • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid hazardous waste container. Do not mix with incompatible waste streams. For instance, halogenated and non-halogenated solvent waste should generally be kept separate.[1]

    • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[1]

  • Waste Containerization:

    • Use a dedicated, chemically compatible container for waste collection.

    • Ensure the container is in good condition and has a secure, tight-fitting lid.

    • Keep the waste container closed except when adding waste.[3]

  • Waste Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."[1][3]

    • The label must include:

      • The full chemical name: "this compound" (avoiding abbreviations or formulas).[1]

      • The approximate concentration and volume/mass of the waste.[1]

      • The date the waste was first added to the container.[1]

      • The primary hazard(s) associated with the waste (e.g., "Toxic," "Irritant"). If the hazards are not fully known, this should be indicated.[1]

  • Storage of Waste:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

  • Waste Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[1]

    • Do not attempt to neutralize or chemically treat the waste in the laboratory without a specific, validated protocol. Such actions can be dangerous and may produce byproducts of unknown toxicity.[1] The most prudent approach is to transfer the chemical waste to a licensed hazardous waste disposal facility through your institution's EHS office.[1]

Experimental Protocols

In the absence of specific published degradation or neutralization protocols for this compound, it is not recommended to attempt chemical treatment of the waste in the laboratory.[1] The standard and safest protocol is disposal via a licensed hazardous waste contractor, which is typically arranged by the institution's EHS department.

Mandatory Visualizations

DisposalWorkflow cluster_prep Waste Generation & Preparation cluster_accumulation Storage & Accumulation cluster_disposal Final Disposal start Waste Generated ppe Don Appropriate PPE start->ppe Handle with Care spill Spill Occurs start->spill segregate Segregate Waste (Solid, Liquid, Sharps) ppe->segregate container Select Compatible Waste Container segregate->container label_waste Label Container as 'Hazardous Waste' container->label_waste store Store in Designated Satellite Accumulation Area label_waste->store keep_closed Keep Container Closed store->keep_closed request_pickup Request Waste Pickup from EHS keep_closed->request_pickup ehs_disposal EHS Manages Disposal via Licensed Contractor request_pickup->ehs_disposal spill_response Follow Spill Response Protocol spill->spill_response Emergency spill_response->segregate

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.